Einecs 304-093-1
Description
Properties
CAS No. |
94236-95-0 |
|---|---|
Molecular Formula |
C28H60N2O11S |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
4-hexadecoxy-4-oxo-2-sulfobutanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C20H38O7S.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;2*6-3-1-5-2-4-7/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);2*5-7H,1-4H2 |
InChI Key |
MJQJUTBZGRCJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Synthesis Methodologies for Lithium Bis Trifluoromethanesulfonyl Imide
Conventional Synthetic Routes and Associated Challenges
The traditional commercial synthesis of LiTFSI often involves multiple steps, starting from ammonia (B1221849) (NH₃). cas.cn These thermal chemical synthesis routes typically include several catalytic and purification processes. cas.cn A common method involves the reaction of trifluoromethane (B1200692) gas with an alkyl lithium compound in a nonpolar solvent under anhydrous and low-temperature conditions to form trifluoromethyl lithium. This intermediate is then reacted with a solution of lithium bis(fluorosulfonyl)imide. google.com
However, these conventional methods present several challenges:
High Carbon Emissions: The reliance on ammonia intermediates and multi-step catalytic processes contributes to a significant carbon footprint. cas.cn
Process Complexity: The routes are often intricate, requiring stringent control over reaction conditions such as low temperatures and an inert atmosphere. google.com
Purification Difficulties: Separating the final product from by-products and unreacted starting materials can be challenging, impacting the purity of the LiTFSI. google.com
Cost: The complexity of the process and the cost of raw materials contribute to the high price of battery-grade LiTFSI. wordpress.com
These challenges have spurred research into more sustainable and efficient synthesis pathways.
Advanced Electrochemical Synthesis Pathways for LiTFSI
To overcome the limitations of conventional methods, advanced electrochemical synthesis routes are being developed. These methods aim for a more direct and environmentally benign production of LiTFSI.
A promising advanced method is the cascade electrochemical synthesis of LiTFSI within a looped Lithium-Nitrogen (Li-N₂) battery system. cas.cnresearchgate.net This strategy allows for the direct conversion of dinitrogen (N₂) into LiTFSI under mild conditions. cas.cn The process involves a series of reactions that are coupled within the battery's charge and discharge cycles. cas.cnresearchgate.net This approach not only synthesizes the target compound but also has the potential to generate electrical energy simultaneously. researchgate.net
Electrocatalytic N₂ reduction to lithium nitride (Li₃N) during the discharge phase. cas.cn
A relay acylation reaction of the formed Li₃N to produce LiTFSI. researchgate.net
Elimination of the LiCl by-product during the charging phase to complete the synthesis loop. researchgate.net
This cascade approach offers a significant advantage over traditional methods by directly utilizing atmospheric nitrogen, a readily available and inexpensive feedstock. researchgate.net
The initial and critical step in the Li-N₂ battery-based synthesis is the electrochemical reduction of dinitrogen to lithium nitride (Li₃N). cas.cn This process occurs at the cathode during the battery's discharge. google.com Lithium ions (Li⁺) from the electrolyte are reduced to metallic lithium, which then spontaneously reacts with N₂ to form Li₃N. google.comnih.gov This lithium-mediated nitrogen reduction reaction (Li-NRR) effectively "fixes" atmospheric nitrogen into a reactive precursor for the subsequent synthesis step. rsc.orgresearchgate.net The formation of Li₃N has been confirmed through various analytical techniques, including X-ray diffraction and low-temperature transmission electron microscopy. cas.cn Under optimized conditions, the catalytic reduction efficiency from N₂ to Li₃N can reach 53.2%. cas.cn
To translate this novel electrochemical synthesis from a batch process to a more industrially relevant continuous production system, flow cell devices have been designed and implemented. cas.cnpnnl.gov These flow reactors allow for the continuous supply of reactants and removal of products, enabling sustained and scalable synthesis of LiTFSI. cas.cngoogle.com The use of a flow cell has demonstrated the practical potential of this strategy for continuous electrochemical synthesis. cas.cn Research has shown that increasing the pressure within the Li-N₂ flow battery can enhance both the Faradaic efficiency of Li₃N formation and the energy efficiency of LiTFSI electrosynthesis. researchgate.net Under optimized conditions in a flow cell, an energy efficiency of 3.0% for the electrochemical synthesis of LiTFSI has been achieved. cas.cn
Compound Names
| Common Name/Acronym | Chemical Name |
| LiTFSI | Lithium bis(trifluoromethanesulfonyl)imide |
| NH₃ | Ammonia |
| Li₃N | Lithium nitride |
| N₂ | Dinitrogen |
| CF₃SO₂Cl | Trifluoromethanesulfonyl chloride |
| LiCl | Lithium chloride |
| LiFSI | Lithium bis(fluorosulfonyl)imide |
Electrolyte Systems Research Utilizing Lithium Bis Trifluoromethanesulfonyl Imide
Fundamental Considerations in LiTFSI-Based Electrolyte Design
The design of electrolytes based on LiTFSI revolves around several key considerations that influence battery performance, safety, and longevity. LiTFSI is known for its high thermal stability, with a melting point between 234-238 °C, and its resistance to hydrolysis, which are advantageous over the more common lithium hexafluorophosphate (B91526) (LiPF6). researchgate.net
A primary factor in electrolyte design is the solvation of the lithium ion (Li+). The interaction between Li+ and the solvent molecules, as well as the TFSI- anion, dictates the transport properties of the electrolyte, such as ionic conductivity and the lithium-ion transference number (the fraction of the total ionic current carried by Li+ ions). The large size of the TFSI- anion leads to charge delocalization, which can facilitate the movement of Li+ ions. researchgate.net
Another critical aspect is the formation of a stable solid electrolyte interphase (SEI) on the anode and a compatible cathode electrolyte interphase (CEI). The composition of these interphases, which is influenced by the decomposition products of the salt and solvent, is crucial for preventing continuous electrolyte degradation and ensuring long-term cycling stability. researchgate.net Research has shown that LiTFSI-based electrolytes can form effective SEI layers. researchgate.net
However, a significant drawback of LiTFSI is its corrosiveness towards aluminum current collectors, especially at higher potentials. chalmers.se Therefore, electrolyte design often involves strategies to mitigate this issue, such as the use of high salt concentrations or the introduction of additives. chalmers.senih.gov
Lithium bis(trifluoromethanesulfonyl)imide in Liquid Electrolyte Formulations
LiTFSI has been extensively investigated in a variety of liquid electrolyte systems, each offering a unique set of properties tailored for specific battery applications.
Ether-based solvents, such as 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL), are highly compatible with lithium metal anodes and are commonly used in lithium-sulfur and high-energy lithium metal batteries. chalmers.sescispace.com The addition of LiTFSI to ether solvents can regulate the solvation structure of Li+ ions and enhance the stability of the SEI and CEI. acs.org
Optimizing the lithium salt concentration in ether-based electrolytes is a key strategy. High-concentration electrolytes (HCEs), where the salt-to-solvent molar ratio is high, have shown to improve the oxidative stability of ether-based systems. chalmers.seacs.org For instance, a bisalt ether electrolyte containing 4.6 m LiFSI and 2.3 m LiTFSI in DME has demonstrated improved performance. ucsd.edu The use of additives is another approach; for example, fluoroethylene carbonate (FEC) has been used in a polyethylene (B3416737) glycol dimethyl ether (PEGDME) and LiTFSI deep eutectic electrolyte to prevent the co-intercalation of solvent molecules into graphite (B72142) anodes. chinesechemsoc.org
Table 1: Physicochemical Properties of Selected Ether-Based Solvents for LiTFSI Electrolytes
| Solvent | Molecular Formula | Melting Temperature (°C) | Boiling Temperature (°C) | Viscosity at 25°C (cP) | Dielectric Permittivity |
|---|---|---|---|---|---|
| Dimethoxy Methane (DMM) | C3H8O2 | -105 | 41 | 0.33 | 2.7 |
| Diethoxy Ethane (DEE) | C6H14O2 | -74 | 121 | - | - |
This table presents data on the physical and chemical properties of common ether solvents used in Li/S batteries. scispace.com
Carbonate solvents, such as ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC), are the standard in commercial lithium-ion batteries due to their wide electrochemical stability window. The use of LiTFSI in carbonate-based electrolytes has been explored to improve safety and performance. chalmers.senih.gov
Highly concentrated electrolytes (HCEs) have also been investigated in carbonate systems. For example, a binary electrolyte of LiTFSI and EC at a 1:6 molar ratio demonstrated a coulombic efficiency of 97% for lithium plating/stripping on a copper electrode. chalmers.se The substitution of LiTFSI with lithium bis(fluorosulfonyl)imide (LiFSI) in EC-based electrolytes has been shown to further improve ionic conductivity and stability. acs.org The use of fluorinated carbonates as co-solvents with LiTFSI has been shown to enable the formation of a protective aluminum fluoride (B91410) film on the current collector, mitigating corrosion. nih.govresearchgate.net
Table 2: Ionic Conductivity and Viscosity of LiTFSI and LiFSI in Ethylene Carbonate (EC) at 30°C
| Electrolyte Composition (Molar Ratio) | Ionic Conductivity (mS cm⁻¹) | Viscosity (mPa s) |
|---|---|---|
| LiTFSI:EC 1:6 | 4.6 | 19.4 |
| LiFSI:EC 1:6 | 7 | 16.8 |
This table compares the ionic conductivity and viscosity of LiTFSI and LiFSI based electrolytes in ethylene carbonate, highlighting the higher conductivity of the LiFSI-based system. acs.org
Ionic liquids (ILs) are salts that are molten at or near room temperature and are considered safer alternatives to conventional organic solvents due to their non-flammability and low volatility. researchgate.net When LiTFSI is dissolved in an IL, it forms an ionic liquid electrolyte (ILE). The properties of these ILEs, such as viscosity and ionic conductivity, are influenced by the nature of the IL's cation and anion, as well as the concentration of LiTFSI. rsc.org
For instance, electrolytes based on pyrrolidinium-based ILs, such as N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr14TFSI) and N-butyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide (Pyr14FSI), with dissolved LiTFSI have shown promising performance in lithium batteries. rsc.org A ternary mixture of 0.1 LiTFSI, 0.3 Pyr13TFSI, and 0.6 Pyr13FSI exhibited an ionic conductivity of 10⁻³ S cm⁻¹ at -20 °C and an electrochemical stability window of 5 V. mdpi.com The addition of LiTFSI to ILs generally leads to an increase in viscosity and a decrease in ionic conductivity, but it is necessary to provide the charge-carrying Li+ ions. mdpi.comnih.gov
Table 3: Ionic Conductivity of Selected Ionic Liquid Electrolytes with and without LiTFSI
| Ionic Liquid | Conductivity (Neat IL) (mS cm⁻¹) | Conductivity + 0.5 M LiTFSI (mS cm⁻¹) |
|---|---|---|
| MEOMIM-TFSI | 4.1 | 2.3 |
| MEOMPYR-TFSI | 4.4 | 2.2 |
| MFEIM-TFSI | 4.3 | 2.5 |
| MFEPYR-TFSI | 3.0 | 1.3 |
This table shows the room temperature ionic conductivity of various ionic liquids before and after the addition of 0.5 M LiTFSI.
"Water-in-salt" electrolytes (WiSE) are a class of highly concentrated aqueous electrolytes where the salt concentration is so high that water molecules are outnumbered by ions. LiTFSI is a key salt for WiSE due to its high solubility in water. mdpi.com A 21 molal (m) LiTFSI aqueous solution is a well-studied example of a WiSE. researchgate.net
These electrolytes exhibit a significantly expanded electrochemical stability window (ESW) of up to 3.0 V, compared to the ~1.23 V of dilute aqueous solutions. This is attributed to the reduced water activity and the formation of a protective SEI on the anode, which is derived from the decomposition of the TFSI- anion. rsc.org WiSEs based on LiTFSI have enabled the development of high-voltage aqueous lithium-ion batteries. mdpi.commdpi.com The ionic conductivity of these concentrated electrolytes remains comparable to that of traditional organic electrolytes. mdpi.com
Table 4: Electrochemical Stability Window (ESW) of Aqueous LiTFSI Solutions on Stainless Steel Electrodes
| LiTFSI Concentration (m) | ESW at 50 µA cm⁻² (V) | ESW at 250 µA cm⁻² (V) |
|---|---|---|
| 1 | 1.4 | 2.3 |
| 21 | 2.2 | 3.0 |
This table demonstrates the expansion of the electrochemical stability window of aqueous LiTFSI electrolytes with increasing salt concentration. rsc.org
Deep eutectic solvents (DESs) are mixtures of a salt and a hydrogen bond donor (HBD) that have a melting point significantly lower than that of the individual components. nih.gov LiTFSI can form DESs with various HBDs, such as amides (e.g., urea, acetamide) and glycols (e.g., ethylene glycol). acs.orgresearchgate.net These electrolytes are attractive due to their low cost, low flammability, and ease of preparation. researchgate.net
The properties of LiTFSI-based DESs are highly dependent on the choice of HBD and the molar ratio of the components. For example, a DES formed from LiTFSI and 2,2,2-trifluoroacetamide (TFA) at a 1:4 molar ratio exhibited high ionic conductivity (1.5 mS cm⁻¹ at 30 °C) and a wide electrochemical stability window (up to 4.9–5.3 V). nih.gov Dual-salt DESs, such as those containing LiTFSI and lithium difluoro(oxalato)borate (LiDFOB) in succinonitrile (B93025) (SN), have also been developed to achieve high ionic conductivity and stability for high-voltage applications. mdpi.com
Table 5: Composition and Properties of a Dual-Salt Deep Eutectic Electrolyte
| Electrolyte (Molar Ratio LiTFSI:LiDFOB:SN) | Ionic Conductivity at 25°C (mS cm⁻¹) | Li⁺ Transference Number | Electrochemical Stability (V) |
|---|---|---|---|
| DES-1 (0.7:0.3:10) | - | - | >5.5 |
| DES-2 (0.8:0.2:10) | 4.23 | 0.75 | >5.5 |
| DES-3 (0.9:0.1:10) | - | - | >5.5 |
This table presents the composition and selected properties of non-flammable dual-salt deep eutectic electrolytes, highlighting the high ionic conductivity and electrochemical stability of the DES-2 formulation. mdpi.com
Highly Concentrated LiTFSI Electrolytes and Their Performance Characteristics
Highly concentrated electrolytes (HCEs), often termed "solvent-in-salt" electrolytes, represent a significant shift from traditional 1 M concentrations. diva-portal.org In these systems, the concentration of LiTFSI is increased to a point where solvent molecules are predominantly coordinated to lithium cations, leaving very few "free" solvent molecules. diva-portal.org This unique solvation structure leads to a distinct set of performance characteristics.
Key advantages of LiTFSI-based HCEs include a wider electrochemical stability window, lower volatility, and enhanced thermal stability, which collectively improve battery safety. diva-portal.orgmdpi.com The high concentration of LiTFSI alters the composition of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), often leading to more stable interfaces. mdpi.com For instance, a binary electrolyte of LiTFSI and ethylene carbonate (EC) at a 1:6 molar ratio demonstrated a high coulombic efficiency of 97% for lithium plating and stripping on a copper substrate. chalmers.seacs.org This system also showed less accumulation of decomposition products on the lithium surface after cycling compared to conventional carbonate electrolytes, contributing to a longer cycle life. chalmers.seacs.org
Table 1: Performance Characteristics of Highly Concentrated LiTFSI Electrolytes
| Electrolyte System | Key Finding | Performance Metric | Value | Reference |
|---|---|---|---|---|
| LiTFSI-EC (1:6 molar ratio) | High Coulombic Efficiency | Plating/Stripping on Cu | 97% at 1 mA cm⁻² | chalmers.seacs.org |
| LiTFSI in Acetonitrile (>4 M) | Increased Electrochemical Stability | Altered Solvation Structure | All solvent molecules coordinated to Li⁺ | diva-portal.org |
| General HCEs | Lower Ionic Conductivity | Compared to 1 M electrolytes | Lower due to high viscosity | diva-portal.orgmdpi.com |
| General HCEs | Enhanced Safety | Volatility | Extremely low | chalmers.seacs.org |
Lithium bis(trifluoromethanesulfonyl)imide in Polymer and Solid-State Electrolyte Matrices
LiTFSI is a critical component in the development of solid-state and gel polymer electrolytes (GPEs), which are sought after to enhance battery safety by replacing flammable liquid organic electrolytes. specificpolymers.comspecificpolymers.com Its compatibility with various polymer hosts and its ability to facilitate ion transport are central to the performance of these systems.
Poly(ethylene oxide)-Based Electrolyte Systems with LiTFSI
Poly(ethylene oxide) (PEO) is one of the most extensively studied polymer hosts for solid-state electrolytes (SPEs) due to its excellent solvation properties for lithium salts like LiTFSI and its good interfacial affinity. rsc.org In PEO-LiTFSI systems, the PEO matrix provides channels for lithium-ion transport, while the LiTFSI salt supplies the mobile Li⁺ ions. rsc.org
The ionic transport in PEO-based electrolytes is closely linked to the segmental motion of the polymer chains, which primarily occurs in the amorphous regions. A significant challenge for PEO-LiTFSI electrolytes is the inherent crystallinity of PEO at ambient temperatures, which hinders ion mobility and results in low ionic conductivity. rsc.orgmdpi.com Therefore, these electrolytes typically operate at elevated temperatures (above 60°C) where the PEO becomes amorphous. frontiersin.org
Research indicates that LiTFSI has a plasticizing effect on PEO, reducing its melting temperature and crystallinity. frontiersin.org Analytical studies show that PEO-LiTFSI systems are characterized by a low tendency for ion-pairing, which is beneficial for ionic conductivity, although the mobility of the large TFSI⁻ anion is relatively low. acs.org
Table 2: Ionic Conductivity of PEO-LiTFSI Based Electrolytes
| Electrolyte System | Temperature | Ionic Conductivity (S cm⁻¹) | Reference |
|---|---|---|---|
| PEO-AG-30 wt% LiTFSI | Room Temp | 1.2 × 10⁻⁴ | rsc.org |
| PEO/LiTFSI/SN | Room Temp | 1.9 × 10⁻⁴ | rsc.org |
| PEO-LiTFSI | 80 °C | 1.1 x 10⁻⁵ | researchgate.net |
Gel Polymer Electrolytes Enhanced by LiTFSI
Gel polymer electrolytes (GPEs) combine the high ionic conductivity of liquid electrolytes with the mechanical properties of solid polymers, offering a promising alternative to liquid systems. mdpi.com These electrolytes are typically formed by trapping a liquid electrolyte, containing a lithium salt like LiTFSI dissolved in solvents such as carbonates or ethers, within a polymer matrix. mdpi.comnih.gov
Common polymer hosts for LiTFSI-based GPEs include poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) and poly(acrylonitrile) (PAN). mdpi.commdpi.comgu.se The polymer matrix provides a structural scaffold, while the liquid component facilitates ion transport. mdpi.com For instance, a GPE using PVDF-HFP, an ionic liquid (PP13TFSI), and LiTFSI demonstrated high electrochemical stability up to 5.5 V vs Li⁺/Li. mdpi.commdpi.com
The properties of the GPE can be tuned by adjusting the composition. In a PEO/LiTFSI system plasticized with the ionic liquid EMIMFSI, increasing the ionic liquid content decreased the crystallinity of the PEO, leading to higher ionic conductivity. researchgate.net A composition of PEO + 20 wt% LiTFSI + 10 wt% EMIMFSI yielded the highest room temperature ionic conductivity in the study. researchgate.net Similarly, a PAN/EC/PC/LiTFSI gel electrolyte showed a room temperature conductivity of 2.5 × 10⁻³ S cm⁻¹, with the composition having the most amorphous nature exhibiting the best performance. gu.se
Advanced Solid Electrolytes Incorporating LiTFSI Composites
To overcome the limitations of pure polymer electrolytes, particularly their low ionic conductivity at room temperature and insufficient mechanical strength, researchers have developed composite solid electrolytes (CSEs). mdpi.comosti.gov These materials incorporate inorganic fillers into the polymer-LiTFSI matrix.
The addition of inert ceramic fillers such as alumina (B75360) (Al₂O₃), titania (TiO₂), silica (B1680970) (SiO₂), or zirconia (ZrO₂) can significantly enhance the performance of PEO-LiTFSI electrolytes. mdpi.comfrontiersin.org These fillers can act to:
Reduce Polymer Crystallinity : The inorganic particles disrupt the ordered packing of PEO chains, increasing the volume of the amorphous phase where ion transport occurs. mdpi.comfrontiersin.org
Enhance Mechanical Strength : The fillers provide mechanical reinforcement, helping to prevent short circuits caused by lithium dendrite growth. mdpi.comresearchgate.net
Improve Interfacial Stability : Fillers can create favorable interfaces and Lewis acid-base interactions between the filler surface, polymer chains, and TFSI⁻ anions, which can promote Li⁺ dissociation and transport. frontiersin.orgrsc.org
For example, incorporating nanostructured silica into a PEO-LiTFSI hybrid electrolyte resulted in an ionic conductivity of 2.6 × 10⁻⁵ S/cm at room temperature with improved mechanical and thermal stability. mdpi.com Similarly, creating a 3D framework of garnet-type Li₇La₃Zr₂O₁₂ (LLZO) and filling the pores with PEO-LiTFSI yielded a high ionic conductivity of 2.5 × 10⁻⁴ S/cm at 25°C. frontiersin.org Metal-Organic Frameworks (MOFs) have also been used as fillers, where their porous structure provides pathways for ion migration, leading to enhanced conductivity. nih.gov
Table 3: Performance of LiTFSI-Based Composite Solid Electrolytes
| Composite System | Filler | Ionic Conductivity (S cm⁻¹) | Temperature | Reference |
|---|---|---|---|---|
| PEO-LiTFSI | Nanostructured Silica | 2.6 × 10⁻⁵ | Room Temp | mdpi.com |
| PEO-LiTFSI | 3D LLZO Framework | 2.5 × 10⁻⁴ | 25°C | frontiersin.org |
| PVDF-HFP/LATP-LiTFSI (60%) | LATP | 2.14 × 10⁻⁴ | Room Temp | mdpi.com |
| PEO-LiTFSI | Mg₂B₂O₅ Nanowires | - | - | frontiersin.org |
| PEO-LiTFSI | Ca-CeO₂ Hollow Nanotubes | - | - | rsc.org |
Development of Single Lithium-Ion Conductive Polymer Electrolytes from LiTFSI Derivatives
A key limitation in traditional dual-ion conducting polymer electrolytes is the mobility of the anion (TFSI⁻). This anion movement does not contribute to battery power and can lead to concentration polarization at the electrodes, which limits the battery's power density and cycle life. specificpolymers.com To address this, single lithium-ion conducting polymer electrolytes (SIPE) have been developed.
The core strategy in creating SIPEs is to immobilize the anion by covalently bonding it to the polymer backbone or a larger structure. specificpolymers.comrsc.org This ensures that the lithium-ion transference number (the fraction of current carried by Li⁺) is close to unity (tLi⁺ ≈ 1). researchgate.net
Derivatives of LiTFSI are often used to create these polymerizable anions. For example, styrenic or (meth)acrylate monomers containing the TFSI moiety can be polymerized to form a polyanion. specificpolymers.comspecificpolymers.com A novel SIPE composed of the lithium salt of poly[(4-styrenesulfonyl)(trifluoromethyl(S-trifluoromethylsulfonylimino)sulfonyl)imide] (LiPSsTFSI) blended with PEO demonstrated a high Li-ion transference number of 0.91. researchgate.net This system achieved an ionic conductivity of 1.35 × 10⁻⁴ S cm⁻¹ at 90°C, comparable to conventional dual-ion PEO-LiTFSI electrolytes, while eliminating the detrimental effects of anion mobility. researchgate.net
Mechanistic Investigations of Ionic Phenomena in Litfsi Systems
Ion Transport Mechanisms in LiTFSI Electrolytes
The movement of lithium ions through the electrolyte is a complex process that can occur through different mechanisms. The dominant mechanism is determined by the interplay of ion-solvent and ion-ion interactions, which are in turn influenced by the salt concentration and solvent type.
Two primary mechanisms are often discussed in the context of lithium ion transport: vehicular and structural transport. acs.org
Vehicular Transport: In this mechanism, the lithium ion moves through the electrolyte as a single entity along with its entire solvation shell. The Li⁺ and its coordinating solvent molecules diffuse together. This mode of transport is often predominant in dilute solutions where the solvation shells are well-defined and stable.
Structural Transport (or Hopping): This mechanism involves the exchange of lithium ions between different coordination sites. The Li⁺ ion "hops" from one solvated complex to another, or from a solvent molecule to a TFSI⁻ anion. This process is facilitated by the dynamic nature of the solvation shell and does not require the movement of the entire solvated complex. Structural diffusion is often considered the primary transport mechanism in highly concentrated electrolytes. nih.gov
Recent research suggests that in many LiTFSI-based systems, particularly at higher concentrations, ion transport is not purely vehicular or structural but rather a combination of both. aip.orgchemrxiv.org The relative contribution of each mechanism depends on the specific electrolyte composition.
The process of solvent exchange, where a solvent molecule in the Li⁺ coordination shell is replaced by another from the bulk, is intrinsically linked to the mechanism of ion conduction. nih.govnih.gov A high rate of solvent exchange is a prerequisite for efficient structural transport.
Studies have demonstrated a strong correlation between the timescale of solvent exchange dynamics and the measured ionic conductivity. nih.gov In electrolytes where solvent exchange is fast, the lithium ion can readily move from one coordination environment to another, leading to higher mobility and conductivity. Conversely, if the Li⁺-solvent interaction is very strong and the residence time of the solvent in the solvation shell is long, the vehicular mechanism may become more dominant, which can lead to lower conductivity, especially if the solvated ion is large and bulky. Therefore, tuning the solvent architecture to optimize the dynamics of the Li⁺ solvation shell is a key strategy for designing high-performance electrolytes. nih.govnih.gov
Self-Diffusion Coefficients of Lithium Ions, TFSI Anions, and Solvent Species
The transport properties of electrolyte systems based on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), identified by EINECS number 304-093-1, are crucial for understanding their performance in applications such as lithium-ion batteries. The self-diffusion coefficients of the constituent species—lithium cations (Li⁺), TFSI⁻ anions, and solvent molecules—are key parameters in these investigations. These coefficients are often determined using techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) spectroscopy, which allows for the selective measurement of the mobility of different nuclei such as ¹H, ⁷Li, and ¹⁹F. mdpi.com
In many LiTFSI-based electrolytes, the diffusion of lithium cations is observed to be slower than that of the larger TFSI⁻ anion and the solvent molecules. mdpi.com This phenomenon is attributed to the strong coordination of Li⁺ ions with solvent molecules, which effectively increases their hydrodynamic radius and impedes their movement. researchgate.net For instance, in solutions with ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), Li⁺ ion diffusion was found to be significantly lower than that of the bis(fluorosulfonyl)imide (FSI) anion, a related but different anion, due to this strong solvation. researchgate.net
The relative order of self-diffusion coefficients can vary depending on the specific solvent system and concentration. For example, in a LiTFSI-based system with dimethoxyethane (DME), the general order of self-diffusion coefficients is DME > Li⁺ > TFSI⁻. acs.org This indicates that the solvent diffuses the fastest, followed by the lithium cation, and then the anion. acs.org However, in other systems, nearly equal self-diffusion coefficients for cations and anions have been observed, suggesting strong cation-anion coordination and correlated motion. acs.org
Molecular dynamics (MD) simulations provide further insights into these transport phenomena. Simulations of LiTFSI in ethylene carbonate have shown that the self-diffusion coefficients predicted by these models for EC and Li⁺ can be about 30% higher than experimental values, while the TFSI⁻ self-diffusion coefficient is predicted more accurately. acs.org These simulations also reveal that Li⁺ transport occurs primarily through the exchange of TFSI⁻ anions in its first coordination shell, with a smaller contribution from Li⁺ diffusing along with its coordination shell. acs.org The formation of ion aggregates, where multiple ions move as a single unit, has also been observed, particularly at lower temperatures. acs.org
The addition of other components, such as polymers or ionic liquids, to create quasi-solid or gel-polymer electrolytes, further influences the diffusion coefficients. In polyethylene (B3416737) oxide (PEO)-LiTFSI systems, TFSI⁻ anions generally diffuse more freely than Li⁺ cations. acs.org The lithium transference number, which is a measure of the contribution of Li⁺ ions to the total ionic conductivity, is often less than 0.5 in these systems, highlighting the challenge of achieving high lithium-ion mobility. acs.org In some deep eutectic solvent (DES) systems containing LiTFSI, similar diffusion coefficients for Li⁺ and TFSI⁻ ions have been noted, which is attributed to the formation of long-lived ion pairs that move as neutral species. osti.gov
Below is an interactive table summarizing representative self-diffusion coefficients for species in various LiTFSI electrolyte systems.
Conformational Isomerism and Dynamics of the Bistriflimide Anion
The bistriflimide (TFSI⁻) anion, a key component of the chemical with EINECS number 304-093-1, exhibits significant conformational flexibility, which plays a role in the physical and chemical properties of LiTFSI-based electrolytes. The TFSI⁻ anion can exist in two primary conformations: a cis (C1) and a trans (C2) form. These conformers are defined by the relative orientation of the two trifluoromethyl (CF₃) groups with respect to the S-N-S plane.
The trans conformer is generally found to be more stable in the gas phase and in non-coordinating environments. However, the energy difference between the cis and trans conformers is small, allowing for the presence of both isomers in the liquid state. The conformational equilibrium can be influenced by the surrounding environment, including the nature of the solvent and the presence of cations.
In the context of LiTFSI electrolytes, the interaction of the TFSI⁻ anion with lithium cations can affect the conformational preference. Spectroscopic studies, such as Raman and infrared spectroscopy, combined with theoretical calculations, have been employed to investigate these interactions. When a TFSI⁻ anion coordinates with a Li⁺ ion, the conformational equilibrium can shift. For instance, the coordination of Li⁺ can stabilize the cis conformation.
The dynamics of the conformational changes are also an important aspect. The interconversion between the cis and trans forms is a dynamic process that occurs on a timescale that can influence ionic transport mechanisms. This conformational flexibility is believed to contribute to the relatively low viscosity and high conductivity of some ionic liquids and electrolytes containing the TFSI⁻ anion. aip.org The ability of the anion to change its shape can facilitate its movement through the electrolyte medium.
Furthermore, the conformation of the TFSI⁻ anion can influence the formation of different types of ionic aggregates in the electrolyte. The way the anion coordinates to one or more lithium ions can be dependent on its conformation. For example, the cis conformer may be more suitable for bridging two lithium ions. These structural details at the molecular level have a direct impact on the macroscopic transport properties of the electrolyte.
The table below summarizes the key aspects of the conformational isomerism of the TFSI⁻ anion.
Interfacial Phenomena and Electrode Interactions in Litfsi Systems
Solid Electrolyte Interphase (SEI) Layer Formation and Characteristics on Anodes
The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles. Its composition and stability are paramount for the long-term performance of lithium batteries. In LiTFSI-based electrolytes, the SEI's characteristics are influenced by the anode material, the solvent, and the salt concentration.
On graphite (B72142) anodes, the SEI primarily consists of the reduction products of the electrolyte solvent, such as lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC) when ethylene carbonate (EC) is used. researchgate.net However, the decomposition of the LiTFSI anion also contributes to the SEI, typically forming inorganic species like lithium fluoride (B91410) (LiF). researchgate.net The presence of LiF is considered beneficial as it can enhance the mechanical stability and ionic conductivity of the SEI layer.
For silicon (Si) anodes, which experience massive volume changes during lithiation and delithiation, a stable and flexible SEI is even more critical. In LiTFSI electrolytes, particularly with the addition of film-forming additives like fluoroethylene carbonate (FEC), a robust, LiF-rich SEI can be formed. rsc.orgoup.com This LiF-rich layer is believed to accommodate the mechanical stress of the silicon expansion, thus preventing continuous electrolyte decomposition and improving cycling stability. rsc.orgoup.com Studies using reactive force field simulations on silicon anodes have shown that highly concentrated LiTFSI electrolytes (e.g., 4 M) lead to the formation of SEIs that are richer in inorganic and silicon-containing species compared to more dilute electrolytes. mdpi.com
On lithium metal anodes, the native SEI forms spontaneously upon contact with the electrolyte. rsc.org All components of a LiTFSI-based electrolyte, including the solvent and the salt itself, can decompose to form this layer. rsc.org The resulting SEI on lithium metal often contains a mixture of organic and inorganic compounds, such as Li₂O, Li₂CO₃, and decomposition products from the TFSI⁻ anion like LiF and Li₃N. chinesechemsoc.orgnih.gov
Table 1: SEI Components on Different Anodes in LiTFSI-based Electrolytes
| Anode Material | Common SEI Components | Key Findings |
| Graphite | Lithium Ethylene Dicarbonate (LEDC), Lithium Fluoride (LiF) | SEI contains reduction products from both solvent (EC) and salt (LiTFSI). researchgate.net |
| Silicon (Si) | Lithium Fluoride (LiF), Polyenes, LiₓSiOᵧ | Additives like FEC are crucial for forming a stable, LiF-rich SEI. rsc.orgoup.com High LiTFSI concentration promotes a more inorganic SEI. mdpi.com |
| Lithium Metal | Li₂O, Li₂CO₃, LiF, Li₃N, Organosulfides | All electrolyte components contribute to the native SEI. rsc.orgnih.gov Additives can significantly alter SEI composition. chinesechemsoc.org |
Anode Interface Stability and Strategies for Protection (e.g., Inhibition of Lithium Dendrite Formation)
The stability of the anode-electrolyte interface is crucial for preventing continuous capacity loss and ensuring battery safety. A major challenge, particularly for lithium metal anodes, is the formation of lithium dendrites—needle-like structures that can grow across the separator, causing internal short circuits.
The composition and quality of the SEI layer play a direct role in suppressing dendrite growth. A uniform, mechanically robust, and ionically conductive SEI can promote even lithium deposition, thus inhibiting dendrite formation. doi.org In LiTFSI systems, several strategies are employed to create such a protective interface.
High-Concentration Electrolytes (HCEs): Using a high concentration of LiTFSI reduces the amount of free solvent molecules available to react with the lithium metal. nih.gov This leads to the formation of a thin, dense, and often LiF-rich SEI that is more effective at blocking dendrite growth. nih.gov
Electrolyte Additives: The introduction of specific additives is a common and effective strategy.
Lithium Nitrate (LiNO₃): Widely used in both Li-S and Li-metal batteries, LiNO₃ helps form a stable passivation layer on the lithium anode. crimsonpublishers.com
Fluoroethylene Carbonate (FEC): This additive is known to decompose and form a LiF-rich SEI, which is beneficial for both silicon and lithium metal anodes. acs.org
Lithium Perchlorate (LiClO₄): Studies have shown that LiClO₄ can promote the decomposition of LiTFSI, leading to an optimized SEI composition that inhibits dendrite growth. doi.org
Artificial SEI Layers: An alternative to in-situ formation is the ex-situ creation of a protective layer on the anode. Pre-treating the lithium metal with a solution containing silver bis(trifluoromethanesulfonyl)imide (AgTFSI) can create a lithiophilic SEI enriched with silver, LiF, and Li₃N, which helps to suppress dendrites. chinesechemsoc.org
Separator Modification: Modifying the separator with materials that can regulate lithium-ion flux is another approach. Coatings made of covalent organic frameworks (COFs) have been shown to adsorb LiTFSI and guide uniform lithium deposition, thereby inhibiting dendrite growth. mdpi.com
Table 2: Strategies for Anode Protection in LiTFSI Electrolytes
| Strategy | Mechanism | Example | Reference |
| High-Concentration Electrolyte | Reduces free solvent, forms dense LiF-rich SEI. | 4 M LiTFSI in ether solvents. | mdpi.com |
| Electrolyte Additives | Promotes formation of a stable, protective SEI layer. | LiNO₃, FEC, LiClO₄. | doi.orgcrimsonpublishers.comacs.org |
| Artificial SEI | Creates a pre-formed, stable interface on the anode. | AgTFSI pretreatment of Li metal. | chinesechemsoc.org |
| Separator Modification | Regulates ion flux for uniform Li deposition. | Covalent Organic Framework (COF) coatings. | mdpi.com |
Cathode Interface Stability and Reactivity, Including Current Collector Compatibility (e.g., Aluminum Corrosion)
While much focus is on the anode, the interface between the cathode and the LiTFSI electrolyte is equally important for high-voltage battery performance. The stability of the LiTFSI salt itself and its interaction with the cathode active material and the aluminum (Al) current collector are key considerations.
LiTFSI generally exhibits better thermal and hydrolytic stability compared to the conventional LiPF₆ salt, making it attractive for high-voltage applications. nih.gov It is less prone to generating hydrofluoric acid (HF), which can degrade cathode materials. acs.org Studies have shown good compatibility with high-voltage cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NCM811) and lithia-based cathodes, especially when paired with stable binders like polyacrylonitrile (B21495) (PAN). nih.govresearchgate.net
However, the primary drawback of LiTFSI is its corrosiveness towards the aluminum current collector, which is typically used for cathodes. This corrosion becomes severe at potentials above approximately 3.7-3.8 V versus Li/Li⁺. oaepublish.comthe-innovation.org The corrosion mechanism involves the formation of a soluble aluminum complex, Al(TFSI)₃. oaepublish.combatteriessweden.se This solubility prevents the formation of a stable passivation layer, leading to continuous dissolution of the Al foil, increased internal resistance, and eventual cell failure. oaepublish.comresearchgate.net
Several strategies have been developed to mitigate this issue:
High-Concentration Electrolytes: Increasing the concentration of LiTFSI can significantly suppress Al corrosion. In HCEs, the reduced activity of solvent molecules and the altered solvation structure of Li⁺ ions hinder the dissolution of the Al(TFSI)₃ complex, extending the stability window to higher voltages. researchgate.netdiva-portal.org
Electrolyte Additives: Adding small amounts of other lithium salts, such as LiPF₆ or lithium bis(oxalate)borate (LiBOB), can help form a protective passivation layer (e.g., AlF₃ or Al-B-O compounds) on the aluminum surface. the-innovation.org
Alternative Salts: Asymmetric imide salts like lithium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (LiDFTFSI) have been developed, showing remarkably suppressed Al corrosion up to 4.2 V. oaepublish.com
Surface Coatings: Applying protective coatings, such as chromate (B82759) conversion coatings or thin layers of other stable materials, on the Al foil can act as a physical barrier against the corrosive electrolyte. oaepublish.com
Table 3: Aluminum Corrosion in LiTFSI Electrolytes and Mitigation Approaches
| Issue | Mechanism | Mitigation Strategy | Effectiveness |
| Al Corrosion | Formation of soluble Al(TFSI)₃ at >3.7 V. oaepublish.combatteriessweden.se | High-Concentration Electrolyte (HCE) | Suppresses corrosion to >4.5 V. researchgate.net |
| Additives (e.g., LiPF₆, LiBOB) | Forms a passivation layer (AlF₃, etc.). the-innovation.org | ||
| Alternative Salts (e.g., LiDFTFSI) | Stable up to 4.2 V. oaepublish.com | ||
| Surface Coatings (e.g., Chromate) | Acts as a physical barrier. oaepublish.com |
Mitigation Strategies for the Polysulfide Shuttle Effect in Lithium-Sulfur Batteries Employing LiTFSI
Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their high theoretical energy density. The standard electrolyte for Li-S research often consists of 1M LiTFSI in a mixture of ether-based solvents like 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME). osti.govmsesupplies.com A major obstacle to the commercialization of Li-S batteries is the "polysulfide shuttle effect." During discharge, solid sulfur is reduced to soluble lithium polysulfides (Li₂Sₙ, 4 ≤ n ≤ 8), which can diffuse from the cathode to the anode. At the anode, they are reduced to insoluble lower-order sulfides (Li₂S₂/Li₂S), and on the charge cycle, they can diffuse back to the cathode, creating a parasitic shuttle current. This leads to rapid capacity fading, low coulombic efficiency, and loss of active material.
Numerous strategies have been developed to mitigate the polysulfide shuttle in LiTFSI-based electrolytes:
Lithium Nitrate (LiNO₃) Additive: This is the most common and effective additive. msesupplies.commdpi.com LiNO₃ reacts with the lithium metal anode to form a stable SEI layer that is less reactive with the diffusing polysulfides, thus passivating the anode surface and suppressing the shuttle. mdpi.comresearchgate.net It is also believed to help catalyze the conversion of soluble polysulfides back to sulfur at the cathode. researchgate.net
Concentration Tuning:
High-Concentration Electrolytes (HCEs): Similar to their effect in Li-metal batteries, HCEs (e.g., 4M LiTFSI) reduce the solubility of polysulfides in the electrolyte due to the limited availability of free solvent molecules. researchgate.netosti.gov This physically suppresses their diffusion.
Dilute Electrolytes: Counterintuitively, very dilute electrolytes (e.g., 0.1 M LiTFSI) have also been shown to suppress the shuttle effect. csic.es This is attributed to a different mechanism involving the aggregation of short-chain polysulfides, which reduces their mobility. csic.es
Functional Separators: Modifying the standard polypropylene (B1209903) separator with a coating can physically and chemically block the polysulfides. Coatings made of materials like reduced graphene oxide (rGO) and poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) can trap polysulfides through physical confinement and chemical interactions. acs.org
Alternative Electrolyte Systems:
Ionic Liquids (ILs): Using ILs as solvents or co-solvents with LiTFSI can significantly inhibit polysulfide dissolution. researchgate.netrsc.org
Fluorinated Ethers: Solvents like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), when used as a co-solvent, can lower polysulfide solubility and help form a protective, LiF-rich SEI on the anode. rsc.orgpsu.edu
Thiol-Based Additives: Compounds like biphenyl-4,4'-dithiol (BPD) can form complexes with polysulfides, reducing their solubility and mobility in the electrolyte. researchgate.net
Catalytic Applications and Mechanistic Roles of Lithium Bis Trifluoromethanesulfonyl Imide
LiTFSI as a Catalyst in Organic Synthetic Transformations
LiTFSI has emerged as a versatile and effective catalyst in a variety of organic reactions, primarily owing to the Lewis acidic nature of the lithium cation.
Catalytic Activity in Dihydropyridine (B1217469) and Cinnamic Acid Synthesis
LiTFSI has been effectively utilized as a catalyst in the synthesis of dihydropyridines. meisenbaochem.com This catalytic application is particularly notable in the Hantzsch synthesis, a multicomponent reaction for producing 1,4-dihydropyridines and their derivatives. The use of LiTFSI in these syntheses offers several advantages, including operational simplicity and high yields under solvent-free conditions, while being a non-toxic and moisture-stable catalyst. meisenbaochem.com The catalytic mechanism involves the activation of carbonyl groups by the lithium cation, which facilitates the subsequent condensation steps of the reaction.
In addition to dihydropyridine synthesis, LiTFSI also catalyzes the formation of cinnamic acids. meisenbaochem.com This is typically achieved through the Knoevenagel condensation of aromatic aldehydes with malonic acid. mdpi.comrsc.org The presence of LiTFSI promotes this reaction under mild conditions, providing an efficient pathway to these valuable organic compounds. meisenbaochem.com
Role of LiTFSI in Cathode Catalysis for Advanced Metal-Oxygen/Carbon Dioxide Batteries
LiTFSI is a fundamental component in the electrolytes of advanced energy storage systems, such as lithium-oxygen (Li-O₂) and lithium-carbon dioxide (Li-CO₂) batteries, where it influences the catalytic processes at the cathode.
Lithium-Oxygen Battery Cathode Catalysis
In non-aqueous Li-O₂ batteries, LiTFSI is a commonly used salt in the electrolyte, where it facilitates ion conduction. nih.govfiu.edu However, its role transcends that of a simple electrolyte. The concentration of LiTFSI can influence the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) at the cathode. nih.govacs.org Studies have shown that varying the LiTFSI concentration impacts the discharge capacity and cyclability of the battery. nih.gov The TFSI⁻ anion can also be involved in side reactions, reacting with the highly reactive discharge product, lithium peroxide (Li₂O₂), which can affect the long-term stability of the battery. researchgate.net
Electronic Structure Modulation and Enhanced Catalytic Activity in LiTFSI-Containing Systems
The interaction of LiTFSI with cathode materials can modulate their electronic structure, leading to enhanced catalytic activity. nih.govrsc.org In Li-O₂ batteries, the adsorption of electrolyte components, including the TFSI⁻ anion, can alter the surface electron density of the catalyst, which in turn can optimize the adsorption energy for reaction intermediates and enhance the kinetics of the ORR and OER. rsc.orgbournemouth.ac.uk This modulation can lead to lower overpotentials and improved energy efficiency. nih.gov
Similarly, in Li-CO₂ systems, the electronic structure of the cathode catalyst can be tuned by its interaction with the LiTFSI-containing electrolyte. researchgate.net This can lead to a synergistic effect that lowers the energy barriers for the CO₂ reduction and evolution reactions, resulting in improved battery performance. researchgate.net
Advanced Material Design Strategies Incorporating Lithium Bis Trifluoromethanesulfonyl Imide
Doping Mechanisms in Organic Semiconductors and π-Conjugated Polymers with LiTFSI
LiTFSI is frequently utilized as a p-type dopant to improve the conductivity of a wide array of organic semiconductors (OSs), including both small molecules and polymers. researchgate.netrsc.org The doping process involves the introduction of charge carriers into the material, which in turn enhances its electrical properties. pressbooks.pub For many organic hole-transport materials (HTMs), such as the widely studied 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD), chemical oxidation through a dopant like LiTFSI is necessary to maximize conductivity and achieve high power conversion efficiencies in devices. acs.org
The doping mechanism of LiTFSI in the presence of oxygen has been a subject of detailed investigation. It is understood that Li+ ions can p-dope organic semiconductors in the presence of oxygen. researchgate.netrsc.org In the specific case of Spiro-OMeTAD, LiTFSI, in the presence of oxygen, facilitates its oxidation, leading to the generation of mobile holes. researchgate.net The large TFSI⁻ anion then acts as a counterion to stabilize the resulting oxidized Spiro-OMeTAD. ossila.com Research has shown that this doping mechanism consumes Li+ during device operation, which can present a challenge as the lithium salt is also needed at the dye-sensitized heterojunction to improve charge generation. researchgate.netrsc.org
In π-conjugated polymers like poly(3-hexylthiophene) (P3HT), the doping mechanism is also a focus of study. Structural analysis indicates that the LiTFSI dopant is primarily located in the amorphous regions of the polymer, with only a small fraction in the crystalline regions. acs.org Density Functional Theory (DFT) calculations suggest that for LiTFSI to be an effective electronic acceptor, it must be in close proximity to the thiophene (B33073) rings of P3HT. acs.org This proximity allows for the formation of a π-Li chemical bond, which serves as an anchoring mechanism and facilitates the electronic charge loss of the thiophene rings through the sulfonyl groups. acs.org This understanding is critical for elucidating the mixed ionic-electronic transport mechanisms in these materials, particularly for their application as electrodes in lithium-ion batteries. acs.org
The enhancement of electrical conductivity in various polymers upon doping with LiTFSI is a key finding. For instance, the conductivity of Spiro-OMeTAD can be significantly increased through doping with a combination of LiTFSI and other additives. rsc.org The table below summarizes the effect of LiTFSI doping on the conductivity of different organic semiconductors.
| Organic Semiconductor | Dopant(s) | Conductivity (S cm⁻¹) |
| Pristine Spiro-OMeTAD | None | 2.86 x 10⁻⁷ rsc.org |
| Doped Spiro-OMeTAD | LiTFSI/tBP/cobalt complex | 6.08 x 10⁻⁵ rsc.org |
| Pristine EH44 | None | 6.71 x 10⁻⁶ rsc.org |
| Doped EH44 | EH44-ox | 6.80 x 10⁻⁵ rsc.org |
| P3HT:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |
| PBDB-T:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |
| PTAA:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |
| MEH-PPV:LiTFSI | LiTFSI | Enhanced conductivity researchgate.net |
Development of Dual-Functional Separator Coating Materials Utilizing LiTFSI
A significant challenge in the development of high-performance lithium-selenium sulfide (B99878) (Li-SeS2) batteries is the "shuttling effect" caused by soluble intermediate polysulfide and polyselenide species, along with a low transmission rate of lithium ions. rsc.orgrsc.org To address these issues, dual-functional separator coatings have been developed. These coatings often utilize materials like covalent-organic frameworks (COFs). rsc.orgrsc.org
One such study demonstrated the use of a TPB-DMTP-COF based separator coating material. rsc.orgrsc.org It was discovered that this COF material can selectively adsorb LiTFSI from the electrolyte. rsc.orgrsc.org This selective adsorption occurs through the formation of hydrogen bonds (C–H⋯F and O⋯Li). rsc.orgrsc.org The accumulation of LiTFSI within the channels of the COF leads to a narrowing of the pore size and enhances the transport of lithium ions in Li-SeS2 cells. rsc.orgrsc.org This dual functionality—suppressing the shuttle effect and promoting ion transport—results in significantly improved battery performance. rsc.orgrsc.org
Another approach involves using a fibrous ATFG-COF with rich carbonyl and amino functional groups as a separator coating. mdpi.com Theoretical calculations and experimental results have shown that the carbonyl groups in the ATFG-COF have a positive effect on lithium ions, while the amino groups form hydrogen bonds with the TFSI⁻ anions, effectively fixing them within the channels. mdpi.com This action improves the lithium-ion transfer number and narrows the channels, which not only facilitates rapid and uniform lithium-ion flow to inhibit lithium dendrite growth but also effectively blocks polysulfide and polyselenide ions. mdpi.com
The performance enhancements achieved with these dual-functional separators are substantial, as detailed in the research findings below.
| Battery Type | Separator Coating | SeS₂ Loading | Current Density | Specific Capacity | Cycle Life | Capacity Decay Rate |
| Li-SeS₂ | TPB-DMTP-COF | 2 mg cm⁻² | 0.5C | 844.6 mAh g⁻¹ rsc.org | - | - |
| Li-SeS₂ | TPB-DMTP-COF | 4 mg cm⁻² | 1C | 684 mAh g⁻¹ rsc.org | 800 cycles | 0.05% per cycle rsc.org |
| Li-SeS₂ | ATFG-COF/PP | - | 0.5C | 509 mAh/g after 200 cycles mdpi.com | 200 cycles | - |
LiTFSI Integration in Perovskite Solar Cell Architectures
In the architecture of perovskite solar cells (PSCs), particularly those with an n-i-p structure, LiTFSI plays a pivotal role as a p-dopant for the hole-transporting material (HTM). ossila.comrsc.orgrsc.org The most efficient PSCs often employ Spiro-OMeTAD as the HTM, and its conductivity is optimized through the addition of LiTFSI and exposure to air. rsc.orgrsc.org The function of LiTFSI in PSCs is believed to be similar to its role in solid-state dye-sensitized solar cells. ossila.com
The doping process with LiTFSI enhances the conductivity and hole mobility of the HTM. ossila.com Some of the lithium ions can intercalate into the titanium dioxide (TiO2) layer, causing a downshift in its conduction band, which leads to a higher photocurrent. ossila.com The remaining lithium ions can react with oxygen and the HTM (like Spiro-OMeTAD) to promote the generation of the oxidized form of the HTM. ossila.com The large TFSI⁻ anion then stabilizes this oxidized HTM. ossila.com
However, the use of LiTFSI is not without its challenges. LiTFSI is hygroscopic, meaning it can absorb moisture, which can accelerate the decomposition of the perovskite material and thus limit the long-term stability of the solar cells. rsc.orgrsc.orgresearchgate.net This has prompted research into LiTFSI-free doping strategies and alternative dopants. rsc.orgrsc.orgperovskite-info.com For example, some studies have explored using the oxidized salt analogue of the HTM as a dopant to improve electrical conductivity without LiTFSI. rsc.org
Despite the stability concerns, the impact of LiTFSI on the performance of perovskite solar cells is undeniable. The following table presents a comparison of PSC performance with and without LiTFSI-based doping.
| Solar Cell Type | HTM | Doping | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (best) (%) |
| Perovskite Solar Cell | CBP | None | 1.3 | 1.4 | 24 | 0.44 ossila.com |
| Perovskite Solar Cell | CBP | TBP:LiTFSI (10% wt) | 4 | 1.5 | 46 | 2.7 ossila.com |
| Perovskite Solar Cell | Spiro-OMeTAD | LiTFSI-doped | - | - | - | 23.19 perovskite-info.com |
| Perovskite Solar Cell | Spiro-OMeTAD | Eu(TFSI)-doped (Li-free) | 25.41 | 1.210 | 82.50 | 25.45 perovskite-info.com |
LiTFSI in Novel Energy Storage and Conversion Technologies
Lithium-Selenium Sulfide Batteries
As previously discussed in the context of dual-functional separators, LiTFSI is a critical electrolyte component in the advancement of lithium-selenium sulfide (Li-SeS₂) batteries. rsc.orgrsc.org These batteries are promising due to their high theoretical energy density, environmental friendliness, and low cost. rsc.org The challenges of low lithium-ion transmission and the shuttle effect of polysulfide/polyselenide species have limited their performance. rsc.orgrsc.org
The use of COF-based separator coatings that selectively adsorb LiTFSI has proven to be an effective strategy. rsc.orgrsc.org This approach not only mitigates the shuttle effect but also enhances lithium-ion transport, leading to remarkable improvements in specific capacity and cycling stability. rsc.orgrsc.org For instance, a Li-SeS₂ battery with a TPB-DMTP-COF separator coating achieved a high specific capacity of 844.6 mAh g⁻¹ at 0.5C. rsc.org Even at a higher SeS₂ loading of 4 mg cm⁻², the cell demonstrated a specific capacity of 684 mAh g⁻¹ at 1C and maintained a capacity of 416.3 mAh g⁻¹ after 800 cycles, with a very low capacity decay rate of 0.05% per cycle. rsc.org These results highlight a new pathway toward high-performance Li-SeS₂ batteries through the strategic use of functional separator materials that interact with LiTFSI. rsc.orgrsc.org
Dye-Sensitized Solar Cells
LiTFSI is a common additive in the hole transport materials (HTMs) used in solid-state dye-sensitized solar cells (ssDSSCs) to increase their conductivity. diva-portal.org The efficiency of ssDSSCs is heavily dependent on the effective transport of charge carriers, and LiTFSI helps facilitate this. diva-portal.org Research has shown that LiTFSI is crucial for the proper functioning of complete ssDSSC devices. diva-portal.org
Studies on ssDSSCs using the dye LEG4 have shown that LiTFSI affects both the dye and the HTM. diva-portal.org Higher concentrations of LiTFSI can lead to a narrowing of the HOMO-LUMO gap of the dye. diva-portal.org It has also been observed that LiTFSI can oxidize the LEG4 dye, causing internal structural modifications. diva-portal.org The incorporation of LiTFSI in the electrolyte system of solid-state fiber dye-sensitized solar cells (FDSSCs) along with TEMPOL derivatives has been shown to enhance stability and achieve an efficiency of 6.16%. Another study on SS-FDSSCs using a solid-state electrolyte based on LiTFSI films impregnated with TEMPOL derivatives reported an enhanced power conversion efficiency of up to 6.16%, a 34.2% improvement over the reference device. mdpi.comacs.org
The table below shows the impact of LiTFSI-based electrolytes on the performance of dye-sensitized solar cells.
| Solar Cell Type | Electrolyte/Dopant System | Power Conversion Efficiency (PCE) | Reference |
| Solid-State Fiber DSSC | LiTFSI with TEMPOL derivatives | 6.16% | |
| Solid-State Fiber DSSC | LiTFSI films with TEMPOL derivatives | up to 6.16% | mdpi.comacs.org |
| Reference Device | - | 4.47% | mdpi.com |
Exploration of Organic Electrode Materials with LiTFSI Electrolytes
Organic electrode materials are being explored as sustainable and high-performance alternatives to traditional inorganic materials in rechargeable batteries. nih.govnih.govrsc.org A significant challenge with organic electrodes is their tendency to dissolve in conventional nonaqueous electrolytes, which leads to capacity loss and poor cycle life. nih.govnih.gov LiTFSI-based electrolytes have shown promise in addressing this issue. nih.govnih.gov
Research on tannic acid (TA), an earth-abundant natural polymer, as an anode material for lithium-ion batteries (LIBs) found that substituting lithium hexafluorophosphate (B91526) (LiPF₆) with LiTFSI significantly restrained the dissolution of TA. nih.govacs.org It was observed that LiTFSI, particularly at higher concentrations (e.g., 3 M), accelerates electrochemical kinetics, increases specific capacity, improves rate performance, and extends the cycling life of the organic LIBs. nih.gov For example, TA in a 3 M LiTFSI electrolyte delivered a specific capacity of 306.33 mAh g⁻¹ at a current density of 10 mA g⁻¹. nih.gov
In another study, an azo compound, azobenzene-4,4′-dicarboxylic acid lithium salt (ADALS), was investigated as an organic electrode material. pnas.org The use of an ether-based electrolyte (1 M LiTFSI in DOL/DME) was found to improve the first cycle efficiency of the ADALS electrode to 82.5% by suppressing the formation of an unstable solid electrolyte interphase (SEI) layer. pnas.org Furthermore, enhanced structural conjugation in some organic materials has been shown to effectively suppress their dissolution in LiTFSI-based electrolytes. nih.gov
The performance of various organic electrode materials in LiTFSI-based electrolytes is summarized in the table below.
| Organic Electrode Material | Electrolyte | Specific Capacity | Cycle Stability |
| Tannic Acid (TA) | 3 M LiTFSI in EC/DMC | 306.33 mAh g⁻¹ at 10 mA g⁻¹ | Stable long cycling life |
| Poly(anthraquinonyl sulfide) (PAQS) | 1 mol L⁻¹ LiTFSI in DOL:DME | 185 mAh g⁻¹ at 50 mA g⁻¹ | Stable over 200 cycles |
| Azobenzene-4,4′-dicarboxylic acid lithium salt (ADALS) | 1 M LiTFSI in DOL/DME | 179 mAh g⁻¹ at 0.5 C | Retained after 100 cycles |
Theoretical and Computational Approaches to Lithium Bis Trifluoromethanesulfonyl Imide Systems
Molecular Dynamics (MD) Simulations
MD simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of electrolyte structure and ion movement. Depending on the level of theory used, MD can be broadly categorized into classical and ab initio methods.
Classical MD simulations employ empirical force fields to describe the interactions between atoms, enabling the study of large systems over long timescales. These simulations have been instrumental in elucidating the structure of LiTFSI-based electrolytes.
Studies on nonaqueous electrolytes, such as LiTFSI in acetamide, have shown that lithium cations (Li⁺) are typically coordinated by the sulfonyl oxygen atoms of the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions and the carbonyl oxygen atoms of the solvent molecules. acs.org The conformation of the TFSI⁻ anion itself is flexible and can exist in cis and trans forms, influencing the coordination environment. At high salt concentrations, the TFSI⁻ anions tend to adopt a gauche conformation to better coordinate with multiple Li⁺ cations and minimize repulsions. acs.org
In "water-in-salt" electrolytes, where LiTFSI is present at very high concentrations (e.g., 20 molal), classical MD simulations have revealed a disruption of the typical water network. nih.gov Instead of a continuous network, water molecules exist as isolated monomers or small, chain-like aggregates. nih.gov Conversely, the TFSI⁻ anions form their own connected network. nih.gov This structural model, supported by experimental X-ray scattering and infrared spectra, is fundamentally different from the structure of more dilute electrolytes. nih.gov
The transport properties, such as ionic conductivity and diffusion coefficients, are directly linked to the electrolyte's structure. In polymer electrolytes, like those based on polyethylene (B3416737) oxide (PEO), MD simulations show that Li⁺ ion transport is intricately linked to the polymer chain dynamics and the coordination of Li⁺ with both the polymer's ether oxygens and the TFSI⁻ anions. rsc.org The degree of salt dissociation and the formation of ion aggregates, which can be quantified by simulations, are critical factors governing ion mobility. rsc.orgchemrxiv.org For instance, simulations have shown that in highly concentrated PEO/LiTFSI systems, the local ionic structure is significantly affected by temperature, with a notable increase in coordinated LiTFSI at higher temperatures. rsc.org
Table 1: Key Findings from Classical MD Simulations of LiTFSI Electrolytes
| System | Key Findings | References |
| LiTFSI/Acetamide | Li⁺ is six-coordinate with sulfonyl oxygens (TFSI⁻) and carbonyl oxygens (acetamide). TFSI⁻ conformation changes with concentration. | acs.org |
| LiTFSI/Water ("Water-in-Salt") | At 20m concentration, the water network is disrupted into monomers/small aggregates, while TFSI⁻ anions form a network. | nih.gov |
| PEO/LiTFSI | Li⁺ transport is coupled with polymer dynamics. The local ionic structure and ion coordination change significantly with temperature. | rsc.org |
| LiTFSI Deep Eutectic Solvents | Classical force fields may not accurately capture ion-ion interactions. Li⁺ transport can occur via vehicular or structural (solvent exchange) mechanisms depending on the solvent. | chemrxiv.org |
Ab initio molecular dynamics (AIMD) uses quantum mechanical calculations, typically DFT, to compute the forces between atoms at each step of the simulation. While computationally more expensive than classical MD, AIMD provides a more accurate description of chemical bonding, charge transfer, and polarization effects, making it ideal for detailed structural and spectroscopic analysis.
AIMD simulations of aqueous LiTFSI solutions have been performed across a wide concentration range, from "salt-in-water" to "water-in-salt" systems. acs.orgnih.govresearchgate.netacs.orguj.edu.plfigshare.comnih.gov These studies consistently show that Li⁺ cations have a strong preference for interacting with water molecules over TFSI⁻ anions, especially at lower concentrations. acs.orgnih.govresearchgate.netuj.edu.plfigshare.comnih.gov As the salt concentration increases, the number of hydrogen bonds between water molecules decreases, and these are only partially replaced by hydrogen bonds to TFSI⁻ anions. acs.orgnih.govresearchgate.netfigshare.com
One of the major strengths of AIMD is its ability to predict vibrational spectra. acs.org The calculated infrared (IR) spectra for the O-H stretching region in aqueous LiTFSI solutions show good agreement with experimental data. nih.govacs.orguj.edu.plfigshare.com Analysis of these simulated spectra reveals that the changes observed with increasing salt concentration—specifically, a shift in intensity to higher frequencies—are due to the changing local environments of water molecules and the altered hydrogen bonding patterns. uj.edu.plnih.gov By tracking the vibrational frequencies of individual O-H bonds, AIMD simulations can directly correlate spectral features with specific structural motifs, such as water molecules acting as hydrogen bond donors to other water molecules versus to TFSI⁻ anions. nih.govacs.orgfigshare.com
AIMD has also been used to investigate potential decomposition pathways in polymer electrolytes. arxiv.orgaip.org By simulating the system under reducing or oxidizing conditions (e.g., by adding excess electrons), researchers can observe the initial steps of degradation, such as the breaking of C-O bonds in the polymer backbone, providing insights into the stability of the electrolyte at the electrode interface. arxiv.orgaip.org
Classical MD Simulations for Electrolyte Structure and Transport Properties
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules and materials. In the context of LiTFSI electrolytes, it is widely used to analyze static properties like ion coordination, interaction energies, and spectroscopic signatures, as well as to map out reaction energy profiles.
DFT calculations are crucial for understanding the fundamental interactions that govern electrolyte structure. By optimizing the geometry of clusters containing Li⁺, TFSI⁻, and solvent molecules, DFT can precisely determine bond lengths, coordination numbers, and the energetics of ion solvation. osti.govfigshare.com
Studies have shown that Li⁺ coordination is highly dependent on the surrounding medium. In the presence of solvent molecules, a competition arises between the solvent and the TFSI⁻ anion for a place in the Li⁺ primary solvation shell. osti.govfigshare.com DFT calculations on LiTFSI-glyme systems, for instance, have helped to characterize the various solvation structures and their concentration dependence. osti.govfigshare.com
Table 2: DFT Analysis of Li⁺ Coordination and Energetics
| System / Anion | Finding | Implication | References |
| Li[TFSI] in Tetraglyme (B29129) | Characterized various solvation structures and their dependence on concentration. | Provides a molecular basis for interpreting experimental NMR spectra and understanding transport mechanisms. | osti.govfigshare.com |
| Li⁺ with [TFSI]⁻, [FSI]⁻, [FTFSI]⁻ | Similar Li⁺ dissociation energies where only Li⁺-O coordination exists. | Fluorination on one side of the TFSI⁻ anion does not significantly alter the primary binding energy. | frontiersin.orgnsf.govresearchgate.net |
| Li⁺ with asymmetric anions (e.g., [CTFSI]⁻) | Weaker Li⁺ solvation due to competing coordination environments (N vs. O). | Weakened solvation may promote Li⁺ hopping and enhance transport in concentrated electrolytes. | frontiersin.orgnsf.govresearchgate.net |
DFT calculations are an indispensable tool for interpreting experimental vibrational spectra (Raman and IR) of LiTFSI electrolytes. By calculating the vibrational frequencies of different species—such as free TFSI⁻ anions, Li⁺(TFSI⁻) contact ion pairs, and larger aggregates [Li(TFSI)₂]⁻—researchers can assign specific spectral features to distinct molecular structures. nsf.govacs.org
For example, the vibrational modes of the TFSI⁻ anion are sensitive to its conformation (cis or trans) and its coordination with Li⁺. DFT calculations have been used to analyze spectral changes in LiTFSI-doped ionic liquids, showing that for moderate LiTFSI concentrations, the dominant species is a [Li(TFSI)₂]⁻ complex where the Li⁺ is coordinated by two TFSI⁻ anions in a mixed cis-trans conformation. acs.org In LiTFSI solutions with carbonyl-containing solvents, DFT helps to distinguish between the vibrational modes of free solvent molecules and those coordinated to a lithium center. nsf.gov Calculations predict that the carbonyl stretching frequency of a solvent molecule shifts to a lower frequency upon coordination to Li⁺, a finding that matches experimental IR spectra. nsf.gov
Understanding the stability of an electrolyte at the positive and negative electrodes is paramount for battery performance and safety. DFT calculations can determine the electrochemical stability window of electrolyte components by computing their oxidation and reduction potentials. arxiv.orgaip.org
Recent studies have used DFT to investigate the stability of various polymer monomers, intended for use in solid polymer electrolytes, in the presence of Li⁺ and TFSI⁻ ions. arxiv.orgaip.org The results show that the electrolyte components are more susceptible to reduction in a Li⁺-rich environment (near the anode) and more susceptible to oxidation in a TFSI⁻-rich environment (near the cathode). arxiv.org
Furthermore, DFT can be used to map the energetic profiles of decomposition reactions. rsc.orgpnas.org For instance, DFT calculations have suggested that certain polycarbonates are more prone to reduction than polyethers or polyesters in the presence of LiTFSI. rsc.org By calculating the Gibbs free energy changes for proposed reaction steps, it is possible to identify the most likely degradation pathways. pnas.org This knowledge is critical for designing more robust electrolyte formulations and for understanding the formation of the solid electrolyte interphase (SEI), a passivation layer that is crucial for the long-term cycling of lithium metal batteries. pnas.orgdiva-portal.org
Compound Names Mentioned
| Common Name | Systematic Name |
| Lithium bis(trifluoromethanesulfonyl)imide | Lithium 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide |
| Polyethylene oxide (PEO) | Poly(oxy-1,2-ethanediyl) |
| Tetraglyme | 2,5,8,11,14-Pentaoxapentadecane |
| Acetamide | Acetamide |
| Dimethyl carbonate (DMC) | Dimethyl carbonate |
| Ethylene (B1197577) carbonate (EC) | 1,3-Dioxolan-2-one |
| Bis(fluorosulfonyl)imide (FSI) | 1,1'-Sulfonylbis(fluorosulfonamide) |
Prediction and Interpretation of Vibrational Spectra
Application of Machine-Learned Interatomic Potential Models in MD Simulations
The complexity and scale of electrolyte systems present significant challenges for traditional first-principles molecular dynamics (MD) simulations, which are computationally expensive. Machine-learned interatomic potentials (MLIPs) have emerged as a transformative approach, enabling large-scale MD simulations with accuracy comparable to first-principles methods but at a fraction of the computational cost. aip.orgchemrxiv.org
Recent studies have successfully utilized local equivariant neural network interatomic potential models to investigate LiTFSI-based deep eutectic electrolytes. aip.orgchemrxiv.org These models are noted for their high accuracy, data efficiency, and scalability. chemrxiv.orgchemrxiv.org By training these MLIPs on datasets generated from density-functional theory (DFT) based simulations, researchers can perform extensive MD simulations to explore the structural and transport properties of these complex liquids. aip.orgchemrxiv.org For instance, a study on LiTFSI mixed with amides like urea, acetamide, and N-methylacetamide demonstrated that MLIP-based simulations could accurately reproduce the results of DFT simulations, as confirmed by the excellent agreement in radial distribution functions and velocity autocorrelation functions. aip.org
One key finding from these simulations is that classical force fields often fail to accurately describe the ion-ion interactions in these systems. aip.orgchemrxiv.org The MLIP simulations have revealed specific structural motifs, such as close contacts between lithium ions that are bridged by the oxygen atoms of two amide molecules. chemrxiv.org This level of detail is crucial for understanding the mechanisms of ion transport.
The application of a neuroevolution potential (NEP) model, developed using bootstrap and active learning strategies, has also been employed to study the LiTFSI/triglyme (G3) electrolyte system. arxiv.org These simulations provided insights into how increasing LiTFSI concentration affects the electrolyte's properties, showing that enhanced Li-O interactions lead to higher viscosity and reduced lithium diffusion. arxiv.org Furthermore, machine learning-based path integral molecular dynamics (PIMD) simulations have indicated that quantum effects have a negligible impact on the transport of Li+ ions in these systems. arxiv.org
The research highlights that the transport mechanism of lithium ions is highly dependent on the solvent system. In a LiTFSI:urea mixture, a structural transport mechanism involving the exchange of amide molecules appears dominant. chemrxiv.org Conversely, in a LiTFSI:N-methylacetamide electrolyte, a vehicular mechanism, where the lithium ion moves with its solvation sheath, is thought to have a larger contribution. chemrxiv.org In the LiTFSI:acetamide system, both vehicular and solvent-exchange mechanisms seem to contribute almost equally. chemrxiv.org
Table 1: Simulation Parameters for MLIP-based MD of LiTFSI-Amide Deep Eutectic Electrolytes
| System (LiTFSI:Amide) | Molar Ratio | No. of LiTFSI Pairs | No. of Amide Molecules | Box Size (Å) | Production Run Time (ns) |
| LiTFSI:Urea (URA) | 1:3.5 | 128 | 448 | 40.3 | 3 |
| LiTFSI:Acetamide (ACT) | 1:4 | 128 | 512 | 43.3 | 2 |
| LiTFSI:N-methylacetamide (NMA) | 1:4 | 128 | 512 | 46.1 | 2 |
Data sourced from a study utilizing a local equivariant neural network interatomic potential model. aip.org
Quantum Chemical Calculations for Solvated Species Identification and Interaction Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for identifying the specific solvated species present in LiTFSI electrolytes and for analyzing the intricate interactions between ions and solvent molecules. rsc.orgnih.gov These calculations, often combined with experimental techniques like Raman spectroscopy and far-ultraviolet (FUV) spectroscopy, provide a detailed picture of the local solvation environment. rsc.orgacs.orgrsc.org
Studies on LiTFSI dissolved in carbonate solvents, which are common in commercial lithium-ion batteries, have revealed the complex nature of lithium ion solvation. In dimethyl carbonate (DMC), for example, quantum chemical calculations helped to interpret spectroscopic data that showed a significant shift in electronic transitions depending on the LiTFSI concentration. rsc.orgrsc.org At low concentrations, the observed redshift was attributed to the electronic interactions within the Li+ solvation structure. rsc.orgrsc.org At high concentrations, a blueshift was observed, which calculations identified as originating from the formation of contact ion pairs (CIPs), leading to intermolecular electronic excitation and electron transfer between the TFSI- anion and the DMC solvent molecule. rsc.orgrsc.org
Similarly, in propylene (B89431) carbonate (PC), a combination of excess infrared spectroscopy and quantum chemical calculations identified various complexing species. acs.org These include charged species such as [Li+(PC)4], TFSI-, TFSI-(PC), TFSI-(PC)2, and [Li(TFSI)2]-. acs.org The calculations highlighted a strong interaction between the lithium ion and the carbonyl oxygen of the PC molecule (Li+···O(PC)), which supports the idea that Li+ transport occurs via a solvation-carriage mechanism. acs.org It was determined that a lithium ion can be solvated by a maximum of four PC molecules in its first solvation shell. acs.org
The solvation structure is also highly dependent on the solvent's molecular architecture. In tetraglyme (G4), DFT calculations were used to geometry-optimize solvation motifs extracted from MD simulations. nih.gov This hybrid computational and experimental approach, which also utilized 1H NMR spectroscopy, established a direct link between the types of solvation structures and the resulting NMR chemical shifts. nih.gov This allows the prediction of the fraction of solvent molecules involved in the solvation process. nih.gov
Quantum chemistry calculations have also been instrumental in validating the accuracy of force fields used in classical MD simulations by comparing the stability of various (Solvent)n-Li-(Anion)m clusters. researchgate.net These combined methodologies provide profound insight into the solution structure, revealing the prevalence of solvated ions and free anions at low concentrations, and the formation of CIPs and larger aggregates (AGGs) at higher concentrations. rsc.org
Table 2: Identified Solvated Species in LiTFSI-Carbonate Electrolytes via Computational and Spectroscopic Analysis
| Solvent | Method | Identified Species / Phenomena | Key Interaction |
| Dimethyl Carbonate (DMC) | Quantum Chemistry, FUV Spectroscopy | Solvated Li+, Contact Ion Pairs (CIPs) | Intermolecular electron transfer (TFSI- to DMC) |
| Propylene Carbonate (PC) | Quantum Chemistry, Excess IR Spectroscopy | [Li+(PC)4], TFSI-, TFSI-(PC), TFSI-(PC)2, [Li(TFSI)2]- | Strong Li+···O(PC) interaction |
| Tetraglyme (G4) | DFT, MD, 1H NMR | Various Li+(G4) solvation motifs | Coordination between Li+ and ether oxygens |
This table synthesizes findings from multiple studies. rsc.orgacs.orgnih.govrsc.org
Table 3: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
| LiTFSI | Lithium bis(trifluoromethanesulfonyl)imide |
| EINECS 304-093-1 | Lithium bis(trifluoromethanesulfonyl)imide |
| DMC | Dimethyl carbonate |
| PC | Propylene carbonate |
| G3 | Triglyme |
| G4 | Tetraglyme |
| URA | Urea |
| ACT | Acetamide |
| NMA | N-methylacetamide |
Advanced Spectroscopic and Analytical Characterization of Lithium Bis Trifluoromethanesulfonyl Imide Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is a powerful tool for probing the molecular vibrations within a system. These vibrations are sensitive to the local chemical environment, making it possible to study ion-ion and ion-solvent interactions, which are fundamental to the electrolyte's performance.
Raman Spectroscopy for Ion Association, Solvation Characteristics, and Reaction Monitoring
Raman spectroscopy is widely utilized to evaluate ionic interactions and the formation of solvated species in electrolytes. researchgate.net By analyzing the vibrational modes of the TFSI⁻ anion, researchers can distinguish between free anions, contact ion pairs (CIPs), and larger aggregates (AGGs).
A key vibrational band for the TFSI⁻ anion, located around 740-750 cm⁻¹, is particularly sensitive to its coordination environment. The intensity of the band corresponding to the "free" TFSI⁻ anion (typically around 744 cm⁻¹) decreases as the lithium salt concentration increases. nih.gov This indicates a growing degree of ion association, where the anions are directly coordinated to Li⁺ cations. nih.gov Studies have shown that in certain ionic liquids, two TFSI⁻ anions bind to a single lithium ion. nih.gov
The conformation of the TFSI⁻ anion, which can exist in cis (C₁) and trans (C₂) forms, also influences the Raman spectra. nih.gov Theoretical calculations suggest that the C₁ conformer is energetically favored in the vicinity of a lithium ion. nih.gov However, recent analysis of crystalline solvates indicates that the vibrational band for a TFSI⁻ anion coordinated to a single Li⁺ cation (a common CIP formation) can overlap with the band for uncoordinated "free" anions, complicating spectral interpretation. researchgate.net
In-operando Raman spectroscopy allows for real-time monitoring of changes in Li⁺ solvation at electrode interfaces during battery cycling. nih.gov For instance, in mixed solvent systems like dimethoxyethane (DME) and dioxolane (DOL), it has been demonstrated that both TFSI⁻ anions and DME molecules are highly coordinated with Li⁺. nih.gov This technique is invaluable for understanding how different electrolyte components and electrode materials influence the solvation/desolvation process and lithium deposition uniformity. nih.gov
Table 1: Raman Spectral Features for LiTFSI Ion Association
| Species | Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Free TFSI⁻ Anion | ~744 | Indicates uncoordinated anions, prevalent in dilute solutions. nih.gov |
| Contact Ion Pair (CIP) | Overlaps with free anion band | A TFSI⁻ anion directly coordinated to a single Li⁺ cation. researchgate.net |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions, Solvated Species Analysis, and Transport Mechanisms
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are complementary to Raman, providing detailed information about the vibrational modes of molecules, particularly those with strong dipole moments. These techniques are instrumental in characterizing the interactions between Li⁺ ions, TFSI⁻ anions, and solvent molecules.
In polymer electrolytes, FTIR confirms interactions between the host polymer, the LiTFSI salt, and any plasticizers present. researchgate.net For example, in poly(ethylene oxide) (PEO)-based systems, specific shifts in the ether oxygen (C-O-C) bands indicate complexation with Li⁺ ions. researchgate.net Similarly, in carbonate solvent-based electrolytes, changes in the carbonyl (C=O) stretching frequency reveal the coordination of solvent molecules to Li⁺. nsf.gov At high LiTFSI concentrations, the limited availability of solvent molecules forces the TFSI⁻ anion to adopt various coordination modes, including bidentate (coordinating through two oxygen atoms) and monodentate (coordinating through one). nsf.gov
Time-resolved ATR-FTIR spectroscopy can be used to monitor the diffusion of electrolyte components through polymer films, offering insights into transport mechanisms. cjps.org Studies on poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)) have shown that solvent molecules can first diffuse into and plasticize the polymer matrix. cjps.org Subsequently, Li⁺ ions diffuse through, aided by ion-dipole interactions with the solvent, while TFSI⁻ anions move through the polymer in their solvated state. cjps.org This detailed understanding of molecular interactions and transport is vital for designing improved gel polymer electrolytes. cjps.org
Table 2: Key FTIR Bands for Studying LiTFSI Electrolyte Interactions
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| TFSI⁻ Anion Modes | 1000-1400 | Sensitive to ion pairing and aggregation. Changes indicate different coordination environments. nsf.gov |
| Carbonyl (C=O) Stretch | 1700-1800 | Shifts to lower frequency upon coordination with Li⁺ in carbonate solvents. nsf.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ion Transport, Dynamics, and Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local environment and dynamics of specific atomic nuclei. For LiTFSI electrolytes, ⁷Li, ¹⁹F, and ¹H NMR are commonly employed to study ion transport, dynamics, and the speciation of lithium ions. mdpi.com
Pulsed-field gradient (PFG)-NMR is particularly powerful for measuring the self-diffusion coefficients of individual species (cations, anions, and solvent molecules) in the electrolyte. mdpi.comrsc.org These measurements provide direct insight into the mobility of each component, which is crucial for determining the lithium transference number (tLi⁺)—a measure of the fraction of total ionic conductivity contributed by Li⁺ ions. rsc.org In concentrated "water-in-salt" electrolytes (WiSE), PFG-NMR has revealed unexpectedly high elemental Li transference numbers (around 0.7), even at very high salt concentrations. rsc.org This suggests that charged clusters may play a significant role in the ion transport mechanism. rsc.org
NMR is also used to characterize the solvation environment of lithium ions. mdpi.comescholarship.org By combining ¹H NMR spectroscopy with computational methods like Density Functional Theory (DFT), researchers can identify and quantify different solvation structures. escholarship.org For example, in LiTFSI-tetraglyme electrolytes, the chemical shifts in the ¹H NMR spectra of the solvent are directly influenced by the coordination between the tetraglyme (B29129) and the lithium cation. escholarship.org This allows for the prediction of the fraction of solvent molecules involved in the solvation process. escholarship.org Solid-state NMR can identify different Li⁺ environments in polymer electrolytes and track the exchange dynamics between them, providing a molecular-level picture of the ion conduction mechanism. mdpi.com
Table 3: Typical Diffusion Coefficients in LiTFSI Electrolytes Measured by PFG-NMR
| System | Species | Diffusion Coefficient (m²/s) at 30°C |
|---|---|---|
| (LiFSI)₀.₁([C₁ₒ₁mpip][FSI])₀.₉ | Li⁺ | 1.6 × 10⁻¹¹ |
| LiTFSI–H₂O (21 mol kg⁻¹) | ⁷Li | Varies with temperature |
| LiTFSI–H₂O (55.5 mol kg⁻¹) | ⁷Li | Varies with temperature |
Note: Diffusion coefficients are highly dependent on the specific solvent system, salt concentration, and temperature. The values presented are illustrative examples from specific studies. rsc.orgrsc.org
X-ray Based Characterization Techniques
X-ray techniques provide invaluable structural information, from the bulk crystal structure of electrolyte and electrode materials to the chemical composition of the thin interfacial layers that form during battery operation.
X-ray Diffraction (XRD) for Electrolyte and Electrode Structural Changes
X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. In the context of LiTFSI systems, it is used to identify the crystalline phases of the salt itself, polymer electrolytes, and electrode materials. The XRD pattern of pure LiTFSI powder shows characteristic diffraction peaks corresponding to its specific crystal planes. researchgate.netresearchgate.net
When LiTFSI is incorporated into a polymer electrolyte, XRD can reveal changes in the crystallinity of the polymer host. A decrease in the intensity of the polymer's diffraction peaks often indicates that the addition of the salt has disrupted the crystalline domains, creating more amorphous regions which typically enhance ionic conductivity. researchgate.net Conversely, the presence of peaks from crystalline LiTFSI within a polymer electrolyte suggests that the salt has not fully dissolved or dissociated. researchgate.net
Operando XRD allows for the monitoring of structural changes in electrode materials as the battery is charged and discharged. frontiersin.orgmdpi.com This is crucial for understanding the reaction mechanisms and degradation pathways of the electrodes. For example, ex-situ XRD studies on Li₄Ti₅O₁₂ (LTO) electrodes cycled with a LiTFSI-based electrolyte revealed that the LTO lattice and crystallite size remained relatively stable over long-term cycling, suggesting good structural integrity. mdpi.com The analysis can confirm the evolution of different phases and changes in lattice parameters during lithiation and delithiation. mdpi.com
Table 4: Characteristic XRD Peaks for Crystalline LiTFSI
| 2θ Angle (°) | Crystal Plane (hkl) |
|---|---|
| 15.57 | (011) |
| 21.69 | (202) |
| 39.68 | (116) |
| 42.90 | (125) |
Note: Peak positions can vary slightly depending on the instrument and sample preparation. These values are representative. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Interfacial Layer Composition and Evolution
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. It is indispensable for studying the solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface during the initial cycles of a lithium-ion battery. The composition of the SEI is critical to the battery's stability, cycle life, and safety.
XPS studies on electrodes cycled with LiTFSI-based electrolytes reveal the degradation products of both the salt and the solvent. rsc.orgresearchgate.net The analysis of C 1s, O 1s, F 1s, N 1s, and S 2p core level spectra allows for the identification of various organic and inorganic species. In ether-based electrolytes, the SEI formed on lithium metal can consist of lithium alkoxides, organic salts, and inorganic salts derived from the decomposition of both the solvent and the LiTFSI anion. researchgate.netepa.gov
Studies have shown that the TFSI⁻ anion can be significantly degraded, especially at the graphite-anode interface, leading to the formation of species like LiF, LixSOy, and various nitrogenous and sulphurous organic compounds. rsc.orgacs.org The presence of contaminants like moisture can lead to the formation of large amounts of LiOH in the SEI. rsc.org Comparing the SEI formed in different electrolytes or under different conditions provides crucial insights into the stability of LiTFSI and its role in forming a protective interphase. researchgate.netacs.org
Table 5: Common SEI Components from LiTFSI Electrolytes Identified by XPS
| Element (Core Level) | Binding Energy (eV) | Possible Species |
|---|---|---|
| C 1s | ~284.8 | Adventitious Carbon, C-C/C-H |
| C 1s | ~286.5 | C-O (Ethers, Alkoxides) |
| C 1s | ~288.5 | C=O (Carbonates) |
| C 1s | ~293.0 | -CF₃ (from TFSI⁻) |
| F 1s | ~685.0 | LiF |
| F 1s | ~689.0 | -CF₃ (from TFSI⁻) |
| S 2p | ~169.0 | Sulfonates, Sulfates (TFSI⁻ degradation products) |
| N 1s | ~400.0 | Imide N (from TFSI⁻), Li₃N |
| Li 1s | ~55.0 | LiF, Li₂O, Li₂CO₃, LiOH |
Note: Binding energies are approximate and can shift based on the specific chemical environment and instrument calibration.
Compound Names
| Common Name/Abbreviation | Chemical Name |
| LiTFSI | Lithium bis(trifluoromethanesulfonyl)imide |
| PEO | Poly(ethylene oxide) |
| P(VDF-HFP) | Poly(vinylidene fluoride-co-hexafluoropropylene) |
| DME | 1,2-Dimethoxyethane (B42094) |
| DOL | 1,3-Dioxolane (B20135) |
| LTO | Lithium Titanate (Li₄Ti₅O₁₂) |
| LiPF₆ | Lithium hexafluorophosphate (B91526) |
| LiF | Lithium Fluoride (B91410) |
| LiOH | Lithium Hydroxide |
| SEI | Solid Electrolyte Interphase |
| WiSE | Water-in-Salt Electrolyte |
| PC | Propylene (B89431) Carbonate |
| BC | Butylene Carbonate |
| DMC | Dimethyl Carbonate |
| PAN | Polyacrylonitrile (B21495) |
| FSI | bis(fluorosulfonyl)imide |
Advanced Microscopy and Elemental Analysis Techniques
Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the surface morphology of battery components at the micro- and nanoscale. In systems containing LiTFSI, SEM is widely used to study the changes in electrode surfaces, separator morphology, and the formation of the solid electrolyte interphase (SEI) on anodes like lithium metal or graphite (B72142).
Studies have used SEM to examine the surface of aluminum current collectors, revealing that LiTFSI-based electrolytes can cause corrosion at high potentials. nih.govorcid.org The addition of stabilizing agents, such as fumed silica (B1680970), can mitigate this corrosion, and SEM images provide clear visual evidence of a smoother, more stable surface after cycling. orcid.org When used to investigate separators, SEM images show the fibrous structure of materials like poly(vinylidene fluoride) (PVDF) and how this structure can change after cycling in a LiTFSI electrolyte, sometimes showing evidence of polymer swelling or the deposition of reaction byproducts. optica.org
For anode studies, SEM is critical for observing the morphology of lithium deposition and stripping. The formation of dendritic or mossy lithium, a major safety concern, can be directly imaged. Research on LiTFSI-based electrolytes, including those with ionic liquids or polymer matrices, utilizes SEM to demonstrate how different formulations can promote smoother, more uniform lithium deposition, thereby enhancing battery safety and lifespan. larodan.com
Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX or EDS) provides elemental mapping of the sample surface. This technique is crucial for determining the chemical composition of the features observed in SEM images, particularly the SEI layer. Since the TFSI⁻ anion ([(CF₃SO₂)₂N]⁻) contains sulfur, fluorine, oxygen, and carbon, EDX can trace the distribution of these elements on the electrode surface after cycling, indicating where the salt anion has decomposed.
For example, in studies of LiTFSI-based electrolytes with fumed silica additives, EDX analysis of the aluminum foil surface after cycling confirms the presence of elements from the electrolyte, helping to understand the composition of the passivating layer that prevents corrosion. orcid.org In research on composite cathodes, EDX is used to confirm the elemental composition and distribution of materials, such as verifying the presence of sulfur and carbon in Li₂S-graphene oxide composites. cymitquimica.com Investigations into hybrid polymer electrolytes also use EDX to confirm the uniform distribution of components, such as ZnO nanoparticles and the fluorine and sulfur signals from LiTFSI, within the polymer matrix. nih.goveuropa.eu
Table 1: Elemental Analysis of Li₂S-GO Composites via EDX
This table presents data from a study on Li₂S-graphene oxide (GO) composites, where EDX was used to determine the elemental composition.
| Element | Atomic % | Weight % |
| C | 60.1 | 20.1 |
| O | 6.5 | 2.9 |
| S | 33.4 | 29.8 |
| Li (calculated) | - | 4.0 |
| Total Li₂S Content | ~76 wt% |
Data sourced from supporting information of a study on Li₂S-graphene oxide composites, demonstrating the utility of EDX in compositional analysis. The lithium (Li) content cannot be directly measured by EDX and is calculated based on the sulfur (S) content. cymitquimica.com
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique for determining the elemental composition of a sample. labcompare.com In battery research, it is particularly valuable for quantifying the concentration of lithium and other metals. sfchemicals.comoptica.org
ICP-AES is used to analyze the purity of raw battery materials, including lithium salts like LiTFSI, by detecting trace metal impurities such as iron, nickel, copper, and sodium, which can be detrimental to battery performance. spectroscopyonline.com It is also employed to study the dissolution of transition metals from the cathode, a significant degradation mechanism. By analyzing the electrolyte or the surface of the anode after cycling, ICP-AES can precisely measure the amount of dissolved metals, providing quantitative data on cathode instability.
Furthermore, in studies developing novel electrolyte systems, ICP-AES is used to determine the final composition of synthesized materials. For instance, in the plasma-enhanced chemical vapor deposition of LiₓSiᵧ thin films, ICP-AES is used to determine the Li-to-Si ratio in the deposited films, a critical parameter for their performance as solid electrolytes. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution Analysis
Electrochemical Characterization Techniques for Ionic Properties
Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are fundamental techniques for characterizing the ionic and electrochemical properties of LiTFSI-based electrolytes.
Electrochemical Impedance Spectroscopy (EIS) measures the opposition of a system to the flow of an alternating current over a range of frequencies. The resulting data provides information on ionic conductivity, charge-transfer resistance, and interfacial resistance. For LiTFSI electrolytes, EIS is used to determine the bulk ionic conductivity, a key performance metric. medchemexpress.comcontaminantdb.ca Studies show how conductivity changes with LiTFSI concentration, temperature, and the addition of plasticizers or nanoparticles. nih.govcontaminantdb.ca EIS is also critical for analyzing the SEI layer formed on the anode. A direct correlation between the interfacial resistance measured by EIS and the chemical composition of the SEI has been established, linking higher resistance to the degradation products of the electrolyte. nih.gov
Cyclic Voltammetry (CV) is used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW defines the voltage range within which the electrolyte is stable and does not undergo significant oxidation or reduction. For LiTFSI-based electrolytes, CV is performed using inert working electrodes (e.g., platinum or glassy carbon) to identify the anodic and cathodic stability limits. researchgate.netresearchgate.net A wide ESW is crucial for high-voltage battery applications. Studies have shown that the choice of solvent and additives can significantly impact the ESW of LiTFSI electrolytes. researchgate.net CV is also used to study the corrosion of current collectors, where an increase in anodic current at high potentials indicates corrosion. orcid.orgacs.org
Table 2: Ionic Conductivity of LiTFSI-Based Polymer Electrolytes
This table summarizes ionic conductivity values for different polymer electrolyte systems containing LiTFSI, as determined by EIS.
| Electrolyte System | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |
| PEO/LiTFSI/ZnO (7 wt%) | Room Temp | 4.2 x 10⁻⁴ | nih.gov |
| PEO/LiTFSI | 60 | (4 ± 2) x 10⁻⁴ | europa.eu |
| PVDF-HFP/SN (20 wt%)/LiTFSI | ~25 | ~1 x 10⁻³ | contaminantdb.ca |
| Cellulose Acetate/LiTFSI (25 wt%) | Room Temp | Highest in study | medchemexpress.com |
PEO: Poly(ethylene oxide), PVDF-HFP: Poly(vinylidene difluoride-co-hexafluoropropylene), SN: Succinonitrile (B93025). nih.govmedchemexpress.comeuropa.eucontaminantdb.ca
Isotopic Tracing and High-Resolution Isotopic Analysis
Isotopic tracing is a sophisticated technique used to understand ion transport mechanisms by replacing a naturally abundant isotope with a less abundant one and tracking its movement. In lithium battery research, this involves using LiTFSI synthesized with enriched ⁶Li (natural abundance ~7.6%) instead of the more common ⁷Li.
Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and solid-state Nuclear Magnetic Resonance (ssNMR) can distinguish between ⁶Li and ⁷Li isotopes. acs.orgmdpi.com By creating a boundary between a ⁶Li-enriched electrolyte and a ⁷Li-containing electrode (or vice versa), researchers can monitor the diffusion of lithium isotopes across interfaces and within the bulk materials over time. acs.org These experiments have been crucial for measuring key parameters like the lithium self-diffusion coefficient in polymer electrolytes, providing fundamental data for understanding ion transport. acs.org Studies combining these techniques have shown isotopic exchange not only between the electrolyte and the SEI but also involving Li-Si alloys deep within the electrode bulk.
A novel and promising technique for this purpose is Laser-Induced Breakdown Self-Reversal Isotopic Spectrometry (LIBRIS) . orcid.orgcontaminantdb.canih.govresearchgate.net LIBRIS is an optical emission spectroscopy method that can provide high-resolution spatial mapping of lithium isotopes. Recent studies have demonstrated the ability of micro-LIBRIS to analyze the distribution of ⁶Li in a poly(ethylene oxide)/LiTFSI solid electrolyte with a lateral resolution as fine as 7 µm. nih.gov This high-resolution capability is a significant advancement, offering a powerful tool to visualize lithium transport pathways at the microscale, which is essential for developing next-generation solid-state batteries with improved safety and performance. nih.gov
Future Research Directions and Emerging Paradigms for Lithium Bis Trifluoromethanesulfonyl Imide
Addressing Persistent Challenges in LiTFSI Electrolyte Systems
Despite its advantages, such as high thermal and chemical stability, the widespread implementation of LiTFSI is hindered by several persistent challenges. solvay.com A primary issue is the corrosion of aluminum current collectors, which are standard in lithium-ion batteries, at potentials above approximately 3.5V. frontiersin.org This has historically limited its use as a primary salt in high-voltage applications.
Furthermore, LiTFSI-based electrolytes, particularly those in ionic liquids or polymer matrices, often exhibit high viscosity and low lithium-ion transference numbers. mdpi.com High viscosity impedes ion mobility, leading to lower ionic conductivity, while a low transference number means that the TFSI⁻ anion carries a significant portion of the current, which can lead to salt concentration gradients, electrode polarization, and reduced power capability. mdpi.com
At low operating temperatures (below -20 °C), the performance of conventional LiTFSI electrolytes deteriorates significantly. chinesechemsoc.orgrsc.org The viscosity of the electrolyte increases, which reduces ionic conductivity and slows charge transfer rates. chinesechemsoc.orgrsc.org This heightened internal resistance can promote the formation of lithium dendrites—metallic, tree-like structures that can grow from the anode, leading to short circuits. rsc.org Another challenge in solid polymer electrolytes is the inherent brittleness of many inorganic components used as fillers, which makes large-scale production difficult and can lead to poor physical contact with the electrodes over repeated cycling. frontiersin.org
Exploration of Novel LiTFSI Derivatives and Analogs with Tailored Properties
To overcome the limitations of LiTFSI, researchers are actively exploring novel derivatives and analogs. One promising strategy involves creating asymmetric anions to disrupt crystal packing and lower melting points. An example is lithium (pentafluoroethanesulfonyl)(trifluoromethanesulfonyl)imide, which helps suppress electrolyte crystallization at low temperatures. chinesechemsoc.org
Another significant area of research is the development of Deep Eutectic Solvents (DESs) and their analogs, where LiTFSI is combined with a hydrogen bond donor, such as an amide. polimi.itresearchgate.net These mixtures can be liquid at room temperature, even when the individual components are solid. researchgate.net For instance, mixtures of LiTFSI with amides like acetamide, N-methylacetamide, or 2,2,2-trifluoroacetamide (TFA) have been investigated as potential electrolytes. polimi.itresearchgate.netacs.org These DESs can exhibit favorable properties such as low volatility, high thermal stability, and wide electrochemical windows. polimi.itacs.org
A groundbreaking approach to synthesizing LiTFSI and its N-containing analogs has been developed using a looped Li-N₂ battery concept. cas.cn This method enables the direct synthesis from nitrogen (N₂) under mild conditions, bypassing the high carbon footprint associated with traditional thermal chemical synthesis that relies on ammonia (B1221849) (NH₃) intermediates. cas.cn This cascade electrochemical strategy involves the catalytic reduction of N₂ to lithium nitride (Li₃N), followed by acylation to form LiTFSI. cas.cn
| H-Bond Donor | Molar Ratio (LiTFSI:Donor) | Reported Melting Point (°C) | Conductivity (mS cm⁻¹) | Source |
|---|---|---|---|---|
| Urea | 1:4.8 | -37.6 | Not Specified | polimi.it |
| Acetamide | 1:4 | -67 | 1.20 (at 25°C) | researchgate.netresearchgate.net |
| N-methylacetamide | 1:4 | -72 | Not Specified | researchgate.net |
| 2,2,2-trifluoroacetamide (TFA) | 1:4 | Liquid at RT | 2.2 (with TMU) | polimi.itacs.org |
Rational Design of Multi-Component LiTFSI Systems for Synergistic Performance Enhancement
A key paradigm in modern electrolyte design is the creation of multi-component systems where the synergistic interaction between components leads to enhanced performance unattainable with single materials. rsc.org This includes the formulation of dual-salt electrolytes, where LiTFSI is combined with another lithium salt like lithium tetrafluoroborate (B81430) (LiBF₄) or lithium bis(fluorosulfonyl)imide (LiFSI). researchgate.net These combinations can improve the formation of a stable solid electrolyte interphase (SEI) on the anode, enhancing cycling stability. researchgate.net
High-entropy strategies are also being applied, where multiple components are integrated to achieve a collective improvement in properties such as mechanical strength, ionic conductivity, and interfacial compatibility. rsc.org In solid-state electrolytes, this can involve mixing LiTFSI with polymers, ionic liquids, and inorganic fillers. A quaternary composite electrolyte comprising poly(ethylene carbonate), LiTFSI, an N-n-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid, and silica (B1680970) fibers demonstrated enhanced ionic conductivity due to the plasticizing effect of the ionic liquid and improved mechanical strength from the silica fibers. researchgate.net Similarly, a composite of perovskite Li₀.₄₈₅La₀.₅₀₅TiO₃ (LLTO), poly(ethylene oxide) (PEO), and other components with LiTFSI yielded a high ionic conductivity of 3.0 × 10⁻⁴ S cm⁻¹ at room temperature and a wide electrochemical window of 5.2 V. nih.gov
The use of additives continues to be a crucial strategy. Adding inorganic fillers like silica (SiO₂) or zinc oxide (ZnO) nanoparticles to PEO-LiTFSI electrolytes can decrease the crystallinity of the polymer, which in turn increases ionic conductivity and the lithium transference number. mdpi.com
| System Components | Key Enhancement | Reported Performance | Source |
|---|---|---|---|
| LiBF₄, LiFSI, PC, DME, iBA | Low-temperature performance | Delivers >52% of room temp. capacity at -60°C | researchgate.net |
| LLTO, PEO, BTO, PI, FEC, LiTFSI | Ionic conductivity, mechanical strength | 3.0 × 10⁻⁴ S cm⁻¹ at RT; 5.2 V window | nih.gov |
| PEO, LiTFSI, PyrA,₄TFSI (IL), SiO₂ | Ionic conductivity, Li transference number | Decreased PEO melting enthalpy | mdpi.com |
| PEC, LiTFSI, Pyr₁₄TFSI (IL), SiO₂ fiber | Ionic conductivity, flexibility | 10⁻⁷ S cm⁻¹ at RT; tLi+ of 0.36 | researchgate.net |
Development of Advanced Theoretical Models for Predictive Understanding of LiTFSI Behavior
Advanced theoretical and computational models are becoming indispensable for accelerating the design of new electrolyte systems. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-scale insights into the behavior of LiTFSI-based electrolytes. mdpi.comrsc.org DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which helps predict the electrochemical stability of solvent and salt molecules. rsc.orgijfans.org
MD simulations are crucial for understanding the dynamic behavior of electrolytes, including ion solvation structures, diffusion, and interactions between different components. rsc.orgrsc.org For example, simulations have been used to study the coordination of lithium ions with poly(ethylene oxide) and the TFSI⁻ anion, revealing how salt concentration impacts ionic structure and transport mechanisms. rsc.org These models can predict how modifying the polymer or the salt will affect macroscopic properties like conductivity. researchgate.net
Theoretical calculations also help in understanding reaction kinetics and interface formation. uminho.pt The Butler-Volmer equation can be used to model the reaction kinetics at electrode/electrolyte interfaces, while the Nernst-Planck equation helps describe the migration and diffusion of ions through the electrolyte. uminho.pt Such models allow for predictive simulations that can guide experimental efforts to optimize battery performance. uminho.ptresearchgate.net
Expanding the Scope of LiTFSI Applications in Emerging Chemical Technologies
While prominent in battery research, the applications for LiTFSI are expanding into other advanced technologies. It is a key component being explored for next-generation solid-state batteries, where its excellent thermal and chemical stability and high ionic conductivity are highly advantageous. archivemarketresearch.commeisenbaochem.com LiTFSI is also one of the most common salts used in electrolytes for lithium-sulfur (Li-S) batteries, favored for its good compatibility with the ether-based solvents typically used in these systems. frontiersin.org
Methodological Advancements in Operando and In Situ Characterization of LiTFSI-Based Systems
Understanding the dynamic processes within an operating battery is crucial for development. To this end, there have been significant advancements in operando (while operating) and in situ (in place) characterization techniques. researchgate.net These methods allow researchers to observe chemical and structural changes in real-time, avoiding potential artifacts from disassembling a cell for ex situ analysis. researchgate.net
Operando X-ray photoelectron spectroscopy (XPS) is used to study interfacial decomposition, although care must be taken to distinguish between electrochemical processes and X-ray-induced photodecomposition. researchgate.net Operando soft X-ray absorption spectroscopy (sXAS) can provide element-sensitive information about the oxidation states of cathode materials during cycling, as demonstrated in a NMC/PEO-LiTFSI/Li cell. researchgate.net
Other powerful techniques include in situ Nuclear Magnetic Resonance (NMR) spectroscopy, which captures atomic structure and local environmental dynamics, and in situ Transmission Electron Microscopy (TEM), which offers high-resolution visualization of phase transformations and interface evolution. sciengine.com Techniques like in situ Atomic Force Microscopy (AFM) provide topographical information about how electrode surfaces evolve during cycling. sciengine.com These advanced characterization tools are essential for uncovering the complex mechanisms that govern the performance and degradation of LiTFSI-based systems. osti.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
